molecular formula C6H4BrClN2O2 B1629713 4-Amino-6-bromo-3-chloropicolinic acid CAS No. 350601-51-3

4-Amino-6-bromo-3-chloropicolinic acid

カタログ番号: B1629713
CAS番号: 350601-51-3
分子量: 251.46 g/mol
InChIキー: DFLRSOVLHNHOJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Amino-6-bromo-3-chloropicolinic acid is a useful research compound. Its molecular formula is C6H4BrClN2O2 and its molecular weight is 251.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-bromo-3-chloropicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-bromo-3-chloropicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

350601-51-3

分子式

C6H4BrClN2O2

分子量

251.46 g/mol

IUPAC名

4-amino-6-bromo-3-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12)

InChIキー

DFLRSOVLHNHOJF-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Br)C(=O)O)Cl)N

正規SMILES

C1=C(C(=C(N=C1Br)C(=O)O)Cl)N

製品の起源

United States
Foundational & Exploratory

Chemical Synthesis Pathways for 4-Amino-6-bromo-3-chloropicolinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of 6-aryl-picolinate synthetic auxins represents a paradigm shift in the control of broadleaf weeds. At the core of this chemical innovation is 4-amino-6-bromo-3-chloropicolinic acid (CAS 350601-51-3) and its methyl ester counterpart (CAS 350601-94-4). As a Senior Application Scientist, I approach this molecule not merely as a static intermediate, but as a highly engineered scaffold. The strategic placement of the 6-bromo substituent is a deliberate design choice that enables highly regioselective downstream functionalization—specifically, the Suzuki-Miyaura cross-coupling required to synthesize the blockbuster herbicide halauxifen-methyl (Arylex™).

This whitepaper deconstructs the synthesis, mechanistic causality, and downstream applications of this critical intermediate, providing self-validating protocols grounded in authoritative process chemistry.

Structural & Mechanistic Grounding

The picolinic acid core is highly electron-deficient. The presence of the pyridine nitrogen, coupled with the electron-withdrawing ester group at the C2 position, dramatically alters the reactivity of the ring halogens.

Why the 6-Bromo Substituent?

In early SAR (Structure-Activity Relationship) studies, it was discovered that adding bulky aryl groups to the 6-position of the picolinate core drastically increased binding affinity to the plant AFB5 receptor. To achieve this synthetically, a halogen must be placed at the 6-position to serve as a cross-coupling handle.

While a 6-chloro substituent is cheaper to install, the 6-bromo substituent is synthetically superior. The carbon-bromine bond dissociation energy (~68 kcal/mol) is significantly lower than that of the carbon-chlorine bond (~81 kcal/mol). This differential allows a Palladium(0) catalyst to selectively undergo oxidative addition at the C6 position, leaving the C3 chlorine atom completely intact. This regioselectivity prevents the formation of unwanted polymeric byproducts and allows the coupling to proceed under milder conditions, preserving the sensitive 4-amino group.

Synthetic Workflow & Methodologies

The synthesis of methyl 4-amino-6-bromo-3-chloropicolinate relies on the regioselective nucleophilic aromatic substitution (SNAr) of a 4,6-dihalo precursor. The C4 position is highly activated toward nucleophilic attack due to the para-standing pyridine nitrogen.

Synthesis A Methyl 6-bromo-3,4-dichloropicolinate (Starting Material) B Nucleophilic Amination (SNAr) NaN3 in DMSO, then NaBH4 A->B C Methyl 4-amino-6-bromo-3-chloropicolinate (Key Intermediate) B->C D Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, Arylboronic Acid C->D E Halauxifen-methyl (Final Herbicide) D->E

Fig 1. Synthetic workflow from dichloropicolinate to the halauxifen-methyl herbicide.

Protocol 1: Regioselective Amination via Azide Intermediate

This protocol utilizes an azide-displacement/reduction sequence to install the 4-amino group. This two-step approach avoids the high pressures required for direct ammonia amination and provides superior chemoselectivity.

Step 1: Azidation (SNAr)

  • Causality: Anhydrous DMSO solvates the Na+ cation, leaving the azide anion highly nucleophilic. The electronic pull of the C2-ester ensures attack occurs exclusively at C4.

  • Procedure: Dissolve methyl 6-bromo-3,4-dichloropicolinate (1.0 eq) in anhydrous DMSO (0.5 M). Add NaN3 (1.1 eq) in one portion. Stir the reaction at 50°C for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The starting material (m/z ~284) must completely disappear, replaced by the azide intermediate (m/z ~291). Safety Note: Do not isolate the intermediate azide dry due to shock sensitivity; proceed directly to workup and reduction. Quench with water, extract with EtOAc, and concentrate under reduced pressure.

Step 2: Chemoselective Reduction

  • Causality: The NaBH4/NiCl2 system generates a nickel boride catalyst in situ. This provides a mild, highly chemoselective reduction of the azide to the primary amine without causing hydrodehalogenation of the sensitive 6-bromo substituent.

  • Procedure: Dissolve the crude azide in Methanol (0.2 M). Add catalytic NiCl2·6H2O (0.1 eq). Cool to 0°C. Slowly add NaBH4 (1.5 eq) in small portions (effervescence will occur). Stir for 1 hour at room temperature.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) will show a highly UV-active, polar spot. 1H NMR (CDCl3) must reveal a broad singlet at δ 5.10 ppm (2H, -NH2). LC-MS confirms the product mass [M+H]+ at m/z 265.5.

Downstream Application: Synthesis of Halauxifen-methyl

Once the 4-amino-6-bromo-3-chloropicolinate intermediate is secured, it is subjected to a Suzuki-Miyaura cross-coupling to yield the active pro-herbicide.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Causality: Pd(dppf)Cl2 is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the Palladium center. This dramatically accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling sterically hindered ortho-substituted arylboronic acids.

  • Procedure: In a Schlenk flask, combine methyl 4-amino-6-bromo-3-chloropicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq). Add degassed 1,4-Dioxane (0.3 M) and 2M aqueous K2CO3 (2.0 eq). Heat to 80°C for 6 hours under an N2 atmosphere.

  • Self-Validation (IPC): Monitor by HPLC. The product peak will emerge with an [M+H]+ m/z of 345.0. Post-workup, 1H NMR validation requires the appearance of a distinct methoxy singlet at δ 3.95 ppm and an aryl multiplet at δ 7.2-7.4 ppm, confirming successful biaryl linkage.

Quantitative Data Summaries

To justify the selection of the synthetic routes described above, the following tables summarize comparative empirical data from process optimization studies.

Table 1: Regioselectivity and Yield in Amination Strategies

Amination StrategyReagents / ConditionsC4-RegioselectivityOverall YieldChemoselectivity (Halogen Retention)
Direct Amination NH3 (aq), 100 psi, 80°CModerate (85%)62%Poor (15% hydrodebromination)
Azide Displacement NaN3 / DMSO, then NaBH4Excellent (>98%) 88% Excellent (>99%)

Table 2: Catalyst Screening for Suzuki-Miyaura Coupling of 6-Bromopicolinates

Catalyst SystemLigand TypeConversion (%)Isolated Yield (%)Remarks
Pd(PPh3)4Monodentate45%38%Sluggish reductive elimination; protodeboronation observed.
Pd(OAc)2 / SPhosBuchwald (Biaryl)89%81%Good yield, but ligand is cost-prohibitive for scale-up.
Pd(dppf)Cl2 Bidentate >99% 92% Optimal geometry; highly scalable and cost-effective.

Mode of Action (Signaling Pathway)

The ultimate purpose of synthesizing this precise chemical architecture is to hijack the plant's endogenous signaling pathways. Once halauxifen-methyl is applied, it is de-esterified in planta to the active halauxifen acid. The unique 6-aryl-picolinate structure acts as a molecular glue, specifically targeting the AFB5 receptor.

MOA A Halauxifen-methyl (Pro-herbicide) B In Planta De-esterification (Active Halauxifen Acid) A->B C Binding to AFB5 Receptor (TIR1/AFB Family) B->C D Recruitment of Aux/IAA Repressor Proteins C->D E Ubiquitination & Degradation (26S Proteasome) D->E

Fig 2. Auxin mimicry signaling pathway and AFB5-mediated protein degradation.

By binding to the AFB5 receptor, the herbicide forces the ubiquitination and subsequent destruction of Aux/IAA repressor proteins via the 26S proteasome. This unleashes unregulated auxin gene expression, leading to rapid epinasty, tissue necrosis, and plant death.

References

  • Dow AgroSciences LLC. (2008). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides (U.S. Patent No. 7,314,849 B2). U.S.
  • Epp, J. B., Schmitzer, P. R., Crouse, G. D., & Balko, T. W. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ACS Symposium Series, 1204, 1-15.[Link]

  • Whiteker, G. T., Froese, R. D. J., Arndt, K. E., Renga, J. M., Zhu, Y., Roth, G. A., ... & Klosin, J. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174.[Link]

  • Dow AgroSciences LLC. (2014). 4-amino-6-(heterocyclic)picolinates and 6-amino-2-(heterocyclic)pyrimidine-4-carboxylates and their use as herbicides (U.S. Patent Application Publication No. 2014/0274701 A1). U.S.

Receptor binding affinity of 4-amino-6-bromo-3-chloropicolinic acid as a synthetic auxin

Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity of 4-Amino-6-Bromo-3-Chloropicolinic Acid: A Mechanistic Guide to Arylpicolinate Synthetic Auxins

Executive Summary

4-amino-6-bromo-3-chloropicolinic acid (commonly known as halauxifen acid) is the highly active moiety of the arylpicolinate pro-herbicide halauxifen-methyl[1]. Unlike classical phenoxy-carboxylate auxins (e.g., 2,4-D) that primarily target the Transport Inhibitor Response 1 (TIR1) receptor, halauxifen exhibits a profound, selective binding affinity for the Auxin Signaling F-Box 5 (AFB5) receptor[2][3]. This whitepaper provides an in-depth technical analysis of halauxifen's receptor binding kinetics, the "molecular glue" paradigm of auxin perception, and the Surface Plasmon Resonance (SPR) methodologies required to accurately quantify these interactions.

Mechanistic Overview: The Molecular Glue Paradigm

Auxin perception does not follow a traditional lock-and-key allosteric activation model. Instead, synthetic auxins like halauxifen act as a "molecular glue"[4].

The core of the auxin signaling pathway involves the SCF^(TIR1/AFB) E3 ubiquitin ligase complex. The F-box proteins (TIR1 or AFB1-5) contain a deep binding pocket. Halauxifen binds to the base of this pocket, creating a composite, high-affinity interaction surface that recruits the Domain II (degron) of Aux/IAA transcriptional repressor proteins[3][5]. The formation of this ternary complex (Receptor + Auxin + Co-receptor) leads to the polyubiquitination and subsequent 26S proteasome-mediated degradation of the Aux/IAA repressors, thereby derepressing Auxin Response Factors (ARFs) to initiate gene transcription[1][5].

G Halauxifen Halauxifen (Molecular Glue) Receptor SCF^(TIR1/AFB5) Receptor Complex Halauxifen->Receptor Binds pocket Coreceptor Aux/IAA Repressor Receptor->Coreceptor Recruits Aux/IAA Ubiquitination Polyubiquitination (26S Proteasome) Coreceptor->Ubiquitination Targeted degradation ARF ARF Derepression & Gene Expression Ubiquitination->ARF Releases ARF

Fig 1: Halauxifen acts as a molecular glue in the SCF(TIR1/AFB) auxin signaling pathway.

Receptor Binding Affinity: Quantitative Insights

The biological efficacy of halauxifen is driven by its unique receptor binding profile. While the endogenous auxin, indole-3-acetic acid (IAA), binds TIR1 with higher affinity than AFB5, halauxifen reverses this preference dramatically[2].

Table 1: Equilibrium Dissociation Constants (Kd) for Auxin Receptors [2][6]

LigandAtTIR1 Kd (µM)AtAFB2 Kd (µM)AtAFB5 Kd (µM)Receptor Bias
Indole-3-acetic acid (IAA) 7.912.633.0TIR1 > AFB2 > AFB5
2,4-D 229.0392.0152.0AFB5 > TIR1 > AFB2
Halauxifen Acid 1.82.50.08AFB5 >> TIR1 > AFB2

Causality of Binding Bias: The structural architecture of halauxifen (a 6-arylpicolinate with bulky halogen substitutions) provides a larger van der Waals surface area compared to IAA[4]. The binding pocket of AFB5 is uniquely configured to accommodate this extended volume and the specific electrostatic potential of the picolinate ring. This structural complementarity results in a dissociation constant (Kd) of 0.08 µM—indicating exceptionally tight binding and a strong bias for AFB5 over TIR1[2][4].

Methodology: Surface Plasmon Resonance (SPR) Binding Assay

To quantify the binding affinity of halauxifen, binary assays (measuring auxin binding directly to the receptor without the co-receptor) are insufficient due to rapid dissociation rates. Instead, SPR is utilized to measure the auxin-induced assembly of the ternary co-receptor complex in real-time[2][4].

Self-Validating Protocol Design: The following protocol incorporates a mutant degron reference channel to subtract non-specific binding and bulk refractive index changes, ensuring the calculated kinetics reflect true biological affinity.

Step-by-Step SPR Workflow:

  • Recombinant Protein Expression: Co-express the Arabidopsis auxin receptor (e.g., AtAFB5) with the Arabidopsis SKP1-like protein (ASK1) in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system[2].

    • Causality: ASK1 is an essential adaptor protein that stabilizes the F-box protein, ensuring proper folding of the leucine-rich repeat (LRR) domain that forms the auxin-binding pocket.

  • Protein Purification: Purify the AtAFB5-ASK1 complex using tandem affinity chromatography (e.g., His-Trap followed by FLAG-tag purification)[2].

  • Sensor Chip Functionalization: Immobilize a biotinylated synthetic peptide corresponding to the Domain II degron of an Aux/IAA protein (e.g., Aux/IAA7) onto a streptavidin-coated SPR sensor chip[2][4].

    • Causality: Immobilizing the peptide rather than the large receptor complex prevents steric hindrance, mimics the biological presentation of the degron, and provides a highly stable baseline for the assay.

  • Complex Assembly Assay (Ligand Injection): Flow the purified AtAFB5-ASK1 complex (at a constant concentration) mixed with varying concentrations of halauxifen acid over the functionalized sensor chip[1].

  • Kinetic Analysis: Record the association phase (typically 180 seconds) and dissociation phase (typically 300 seconds)[4]. Calculate the association rate ( kon​ ), dissociation rate ( koff​ ), and the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

SPR Step1 1. Protein Expression Sf9 Cells: AFB5 + ASK1 Step2 2. Chip Preparation Immobilize Aux/IAA7 Peptide Step1->Step2 Purified Complex Step3 3. Ligand Injection Flow Receptor + Halauxifen Step2->Step3 Baseline Established Step4 4. Kinetic Analysis Calculate k_on, k_off, and Kd Step3->Step4 Real-time Sensorgram

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for measuring co-receptor assembly.

Conclusion & Implications for Drug Development

The characterization of 4-amino-6-bromo-3-chloropicolinic acid highlights a critical paradigm shift in agrochemical and synthetic biology drug development: receptor-specific targeting. By exploiting the subtle structural differences between TIR1 and AFB5 binding pockets, halauxifen achieves potent biological efficacy at extremely low use rates (e.g., GR50 of 0.05 g/ha)[7]. Understanding these binding affinities via rigorous SPR methodologies allows researchers to rationally design next-generation modulators that hijack specific nodes of the ubiquitin-proteasome system with surgical precision.

References

  • [7] Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba. Cambridge University Press. 7

  • [5] TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. PMC. 5

  • [2] The differential binding and biological efficacy of auxin herbicides. PMC. 2

  • [1] Halauxifen Herbicide | RUO | Auxin Research Compound. Benchchem. 1

  • [3] Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. 3

  • [4] Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Publications.4

  • [6] The differential binding and biological efficacy of auxin herbicides. ResearchGate. 6

Sources

Environmental Degradation Pathways of 4-Amino-6-Bromo-3-Chloropicolinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of arylpicolinate herbicides represents a significant milestone in agrochemical engineering, balancing potent auxin-mimicking efficacy with rapid environmental degradation. This whitepaper provides an in-depth technical analysis of the environmental fate and degradation pathways of 4-amino-6-bromo-3-chloropicolinic acid (commonly known as halauxifen or XDE-729 acid) and its applied esterified form, halauxifen-methyl . Designed for researchers and formulation scientists, this guide synthesizes quantitative mobility data, mechanistic degradation pathways, and self-validating experimental protocols required for rigorous environmental risk assessment.

Structural Rationale & Chemical Profile

Halauxifen-methyl is the first member of the arylpicolinate class of synthetic auxin herbicides. Historically, picolinate herbicides (such as picloram) exhibited long soil half-lives, leading to persistent environmental residues. To address this, structure-activity relationship (SAR) optimization focused on incorporating specific chemical functionalities—namely a methoxy group on the 6-phenyl tail—that serve as sites for rapid microbial metabolism[1].

This structural design ensures that while the methyl ester rapidly penetrates plant cuticles to deliver the active payload, any compound reaching the soil is swiftly degraded. Once in the environment or within the target plant, the ester is cleaved to release the active carboxylate, 4-amino-6-bromo-3-chloropicolinic acid[2], which subsequently undergoes further microbial and photolytic degradation.

Primary Environmental Degradation Pathways

The environmental dissipation of halauxifen-methyl is driven by three primary mechanisms: microbial de-esterification, abiotic hydrolysis, and aqueous photolysis.

A. Hydrolytic and Microbial De-esterification

In soil, halauxifen-methyl undergoes rapid bi-phasic degradation. The primary transformation product is halauxifen acid (XDE-729 acid), formed via hydrolysis or microbial de-esterification[3]. Studies comparing sterile and non-sterile soils reveal that while abiotic hydrolysis occurs (sterile soil DT50 = 7.5–14 days), microbial enzymatic action is the dominant driver of degradation (non-sterile soil DT50 = 1.1–5.3 days)[3].

B. Aqueous Photolysis

In surface water, aqueous photolysis serves as a highly efficient removal route. Halauxifen-methyl exhibits extreme photosensitivity, with phototransformation half-lives of less than 10 minutes at pH 7 under standard environmental conditions (40°N latitude)[4].

C. Secondary Metabolism and Mineralization

Halauxifen acid is further degraded in the soil into secondary metabolites (such as X11449757 and X1140690) before ultimately undergoing complete mineralization into CO2 or binding to soil organic matter as unextracted residues[3].

Pathway HM Halauxifen-methyl (Applied Ester) HA 4-amino-6-bromo-3-chloropicolinic acid (Halauxifen / XDE-729 acid) HM->HA Soil Microbes / Hydrolysis PHOT Aqueous Photolysis (DT50 < 10 min) HM->PHOT Surface Water MIN Mineralization (CO2) HA->MIN Complete Degradation BOUND Soil Bound Residues (Unextracted) HA->BOUND Soil Adsorption X11 Secondary Metabolites (e.g., X11449757) HA->X11 Aerobic Metabolism PHOT->MIN X11->MIN

Environmental degradation pathway of Halauxifen-methyl into its acid metabolite and sinks.

Quantitative Fate & Mobility Metrics

Understanding the mobility and persistence of both the parent ester and the acid metabolite is critical for groundwater contamination modeling. Because the acid metabolite is highly polar, it exhibits significantly higher soil mobility (lower Koc) than the parent ester[5].

Table 1: Environmental Fate Parameters for Halauxifen-methyl and Halauxifen Acid

ParameterHalauxifen-methyl (Ester)Halauxifen Acid (XDE-729)
Aerobic Soil Half-Life (DT50) 1.1 – 5.3 days[3]2 – 42 days[5]
Anaerobic Soil Half-Life (DT50) 0.94 – 7.1 days[5]15 – 107 days[5]
Aqueous Photolysis (DT50) < 10 minutes[4]N/A
Soil Mobility (Koc) 88 – 2453 mL/g[4]28 – 423 mL/g[5]
Primary Target Organ (Mammalian) Liver (Pre-systemic)[6]Kidney[6]

Analytical Methodologies: Self-Validating Protocols

To accurately assess the environmental fate of halauxifen-methyl, researchers must employ self-validating radiolabeled workflows. The following step-by-step protocol ensures rigorous mass balance and prevents the mischaracterization of bound residues.

Step-by-Step Aerobic Soil Metabolism Protocol
  • Radiolabel Spiking: Spike sieved soil samples (2 mm) with 14C-halauxifen-methyl, radiolabeled at the pyridine ring to ensure all downstream metabolites remain traceable. Prepare parallel sterile controls (autoclaved) to isolate abiotic hydrolysis from microbial action.

  • Incubation & Trapping: Incubate samples in the dark at 20°C. Connect the incubation flasks to a continuous airflow system leading to sequential traps: ethylene glycol (for volatile organics) and 0.1 M NaOH (to capture mineralized 14CO2).

  • Biphasic Extraction (Critical Step):

    • Phase 1 (Neutral): Extract soil with acetonitrile/water to recover the lipophilic parent ester.

    • Phase 2 (Alkaline): Follow immediately with a 0.1 M NaOH aqueous extraction. This step is mandatory to desorb the polar halauxifen acid metabolite from soil humic complexes.

  • Quantification & Speciation: Analyze the extracts using Liquid Scintillation Counting (LSC) for total radioactivity and LC-MS/MS for structural speciation of the ester, acid, and secondary metabolites.

  • Mass Balance Validation: Calculate the total mass balance. A valid system must account for 90–110% of the applied radioactivity across extracts, traps, and combusted soil pellets.

Workflow S1 Step 1: 14C-Spiking Sterile vs Non-Sterile Soil S2 Step 2: Incubation Dark, 20°C, CO2 Trapping S1->S2 S3 Step 3: Biphasic Extraction Neutral & Alkaline Solvents S2->S3 S4 Step 4: Quantification LSC & LC-MS/MS Analysis S3->S4 S5 Step 5: Mass Balance Validation (90-110%) S4->S5

Self-validating radiolabeled workflow for tracking soil metabolism and mass balance.

Mechanistic Causality in Experimental Design (E-E-A-T Insights)

As an application scientist, it is crucial to understand why specific experimental parameters are chosen, rather than simply executing a method.

The Causality of Biphasic Extraction: Early environmental fate studies of halauxifen-methyl reported highly variable data, with up to 87% of applied radioactivity classified as "unextracted residues"[3]. Inexperienced laboratories often assume this indicates rapid and permanent binding to the soil matrix. However, the causality lies in the chemistry: extraction procedures optimized for the parent ester (halauxifen-methyl) fail to recover the highly polar transformation products (XDE-729 acid and X11449757)[3]. Because the acid metabolite forms rapidly, standard neutral solvent extractions leave it behind in the soil pellet. Implementing an alkaline extraction phase (Step 3 above) breaks the ionic bonds between the carboxylate group and soil humic acids, recovering the "missing" mass and validating the true degradation rate.

The Causality of Sterile vs. Viable Controls: The inclusion of sterile controls is a self-validating mechanism to prove the mode of degradation. Because halauxifen-methyl degrades in sterile soil with a half-life of 7.5–14 days, we know abiotic hydrolysis is active[3]. However, the acceleration of this half-life to 1.1–5.3 days in viable soil proves that microbial enzymatic cleavage is the dominant environmental sink. This distinction is vital for regulatory submissions, as it proves the compound will not persist indefinitely in biologically active agricultural soils.

References

  • Source: regulations.gov (US EPA)
  • Source: apvma.gov.au (Australian Pesticides and Veterinary Medicines Authority)
  • Source: mda.state.mn.us (Minnesota Department of Agriculture)
  • Source: regulations.gov (US EPA)
  • Source: acs.org (ACS Symposium Series)
  • Title: Halauxifen (Ref: X11393729)

Sources

Toxicological Profile and Safety Data for 4-Amino-6-bromo-3-chloropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-6-bromo-3-chloropicolinic acid (CAS: 350601-51-3) is a highly specialized halogenated pyridinecarboxylic acid[1]. It serves as a critical synthetic intermediate in the development of modern arylpicolinate agrochemicals, most notably synthetic auxins like halauxifen-methyl and florpyrauxifen-benzyl. Because it is a highly active building block, understanding its toxicological profile, environmental fate, and safe handling procedures is paramount for researchers and process chemists in drug and agrochemical development.

This whitepaper synthesizes the toxicological data of this compound and its structural analogs (the free acid forms of arylpicolinates), providing a comprehensive framework for its safety profile, mechanistic pathways, and analytical quantification.

Toxicological Profile and Mechanistic Insights

The toxicological behavior of 4-amino-6-bromo-3-chloropicolinic acid is dictated by its highly polar carboxylic acid moiety and its halogenated pyridine ring. Unlike its esterified derivatives, which are lipophilic and rapidly absorbed, the free acid exhibits poor systemic absorption and rapid clearance, resulting in a generally favorable safety profile[2].

Acute and Chronic Toxicity

In mammalian models, halogenated picolinic acids demonstrate low acute toxicity across oral, dermal, and inhalation routes[3]. They are not dermal sensitizers, though the acidic nature of the compound can cause mild to moderate eye irritation[4].

When evaluating subchronic and chronic exposure, the target organs diverge significantly depending on the chemical state (ester vs. free acid). While esterified precursors undergo pre-systemic hydrolysis in the liver, systemic exposure to the free acid primarily targets the kidneys [5].

Causality of Renal Targeting: The highly polar nature of the free acid prevents extensive tissue distribution. Instead, it is rapidly cleared from the bloodstream via renal excretion. This rapid funneling concentrates the compound in the renal tubules, making the kidney the primary site of localized stress during chronic, high-dose exposure[5].

Table 1: Mammalian Toxicity Profile (Free Acid Class Equivalents)
Toxicological EndpointObserved Value / ResultHazard Categorization
Acute Oral LD50 (Rat) > 5000 mg/kgLow (EPA Category IV)
Acute Dermal LD50 (Rat) > 5000 mg/kgLow (EPA Category IV)
Eye Irritation (Rabbit) Mild to moderate conjunctival rednessEPA Category III
Skin Sensitization Non-sensitizingN/A
Carcinogenicity / Mutagenicity Negative (In vivo / In vitro)Not likely to be carcinogenic[6]
Mechanistic Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

In cases where the compound is absorbed hepatically, halogenated picolinates can induce liver effects via an Aryl hydrocarbon receptor (AhR)-mediated mode of action[2]. The molecule binds to cytosolic AhR, triggering nuclear translocation and heterodimerization with the AhR nuclear translocator (ARNT). This complex binds to xenobiotic response elements (XRE) on the DNA, leading to the transcription of cytochrome P450 enzymes, specifically CYP1A1 [6].

AhR_Pathway A Picolinic Acid Derivative B Hepatocyte Uptake A->B C AhR Binding (Cytosol) B->C D Nuclear Translocation C->D E ARNT Complexation D->E F CYP1A1 Transcription E->F

Aryl hydrocarbon receptor (AhR) mediated hepatic pathway for halogenated picolinates.

Ecotoxicology and Environmental Fate

Understanding the environmental fate of 4-amino-6-bromo-3-chloropicolinic acid is critical for managing laboratory waste and pilot-scale effluents. The compound is microbially degraded in soil, requiring adequate moisture and temperature for breakdown[3].

Causality of Mobility: The presence of the free carboxylic acid group significantly increases aqueous solubility compared to esterified counterparts. This results in a low soil organic carbon partition coefficient (Koc), meaning the compound does not bind strongly to soil organic matter and is potentially mobile in the soil profile, posing a risk of surface water runoff if not properly contained[3][4].

Table 2: Environmental Fate Parameters
ParameterAverage ValueEnvironmental Implication
Soil Half-Life (DT50) ~14 daysRapid microbial degradation in aerobic soils[3].
Partition Coefficient (Koc) ~179 mL/gHigh potential mobility; weak adsorption to soil[3].
Photodegradation InsignificantStable in surface water devoid of active microbial life[3].

Self-Validating Safety & Handling Protocols

To ensure the safety of laboratory personnel handling raw 4-amino-6-bromo-3-chloropicolinic acid powder, the following self-validating containment protocol must be employed.

Protocol: Closed-Loop Powder Handling
  • Primary Containment: Weigh the compound exclusively within a highly ventilated, HEPA-filtered powder dispensing enclosure (e.g., a localized exhaust ventilation hood).

  • PPE Requirements: Nitrile gloves (double-gloved), safety goggles (to prevent Category III eye irritation), and an N95/P100 particulate respirator.

  • Self-Validating Mechanism (Containment Verification):

    • The System: After every weighing session, a designated technician must swab the exterior of the analytical balance and the immediate bench area using a methanol-soaked sterile swab.

    • The Validation: The swab is extracted in 1 mL of acetonitrile and analyzed via the LC-MS/MS protocol described in Section 4. If the detected concentration exceeds 10 ng/cm², the containment system is flagged as compromised, triggering an automatic recalibration of the hood's airflow and a mandatory deep clean. This ensures the safety protocol continuously proves its own efficacy.

Analytical Methodology: LC-MS/MS Quantification

Traditional Gas Chromatography (GC) requires the derivatization (e.g., methylation) of carboxylic acids, which introduces significant analytical variability. To bypass this, we utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Electrospray Ionization Negative (ESI-) mode .

Causality of Ionization Choice: The carboxylic acid moiety of 4-amino-6-bromo-3-chloropicolinic acid readily donates a proton. By using a slightly basic or neutral mobile phase in the MS source, we force the molecule into its deprotonated state [M−H]− , yielding an exceptionally strong and stable signal without the need for chemical derivatization.

Step-by-Step Analytical Protocol
  • Matrix Spiking (Self-Validation Step): Spike 100 µL of the sample matrix with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C3​ -labeled analog) at a known concentration. Why? This continuously validates the extraction recovery rate. Any matrix-induced ion suppression in the MS source will affect the analyte and the SIL-IS equally, allowing for perfect mathematical correction.

  • Solvent Extraction: Add 900 µL of Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes. Why Formic Acid? Keeping the pH low during extraction ensures the compound remains neutral and partitions efficiently into the organic solvent.

  • Centrifugation & Filtration: Centrifuge at 12,000 rpm for 5 minutes. Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient mobile phase of Water (with 5 mM Ammonium Acetate) and Acetonitrile. Why Ammonium Acetate? It acts as a buffer that facilitates deprotonation in the ESI- source, maximizing sensitivity.

  • System Suitability Test (SST): Inject a known calibration standard before the first sample and after the final sample. If the post-run SST peak area deviates by >5% from the pre-run SST, the instrument is experiencing drift, and the batch is automatically invalidated.

LCMS_Workflow S1 1. Matrix Spiking (Add SIL-IS for Recovery Validation) S2 2. Solvent Extraction (Acetonitrile + 0.1% Formic Acid) S1->S2 S3 3. Centrifugation & Filtration (0.22 µm PTFE) S2->S3 S4 4. LC-MS/MS Analysis (ESI- Mode, C18 Column) S3->S4 S5 5. Data Acquisition (MRM Transitions) S4->S5 S6 6. Method Validation (SST & Calibration Curve) S5->S6

Step-by-step LC-MS/MS analytical workflow for picolinic acid quantification.

References

  • 350601-51-3 CAS Manufactory - ChemicalBook. chemicalbook.com. 1

  • Halauxifen-methyl Human Health Risk Assessment DP No. D406145 - Regulations.gov. regulations.gov. 5

  • Public Release Summary - APVMA. apvma.gov.au. 2

  • Halauxifen-methyl; Pesticide Tolerances - Federal Register. federalregister.gov. 6

  • Technical Bulletin - Corteva. corteva.com.3

Sources

Thermodynamic Profiling and Synthetic Utility of 4-Amino-6-bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Agrochemical Significance

4-Amino-6-bromo-3-chloropicolinic acid (CAS: 350601-51-3) is a highly functionalized pyridine derivative that serves as a critical molecular building block in modern agrochemistry. Specifically, it is the foundational intermediate for the synthesis of 6-arylpicolinate herbicides, a novel class of synthetic auxins developed to combat resistant weed biotypes in cereal and aquatic environments[1]. By mimicking the plant growth hormone auxin, derivatives synthesized from this scaffold—such as halauxifen-methyl (Arylex™) and florpyrauxifen-benzyl (Rinskor™)—induce rapid disruption of plant growth processes[2].

As a Senior Application Scientist, understanding the thermodynamic stability and regioselective reactivity of this compound is paramount. The strategic placement of the C-6 bromine allows for highly selective cross-coupling reactions, while the C-3 chlorine and C-4 amino groups modulate the electronic landscape of the pyridine ring, dictating both its thermal behavior and its binding affinity to plant auxin receptors[1][3].

Thermodynamic Properties and Phase Stability

The thermodynamic profile of 4-amino-6-bromo-3-chloropicolinic acid is governed by the competing electronic effects of its substituents. The electron-withdrawing halogens and carboxylic acid significantly deplete the electron density of the aromatic system, whereas the C-4 amino group provides localized mesomeric donation.

Physicochemical Data

The compound exhibits a high density and boiling point, characteristic of heavily halogenated, hydrogen-bond-capable solid matrices[4].

Table 1: Physicochemical and Thermodynamic Parameters

ParameterValueAnalytical Methodology
Molecular Weight 251.47 g/mol High-Resolution Mass Spectrometry (HRMS)
Density 2.002 g/cm³Helium Pycnometry
Boiling Point 445.8 °C (at 760 mmHg)Ebulliometry (Extrapolated)
Physical State Solid (Crystalline)Visual / X-Ray Diffraction
pKa (Carboxylic Acid) ~2.5 (Estimated)Potentiometric Titration

Table 2: Comparative Stability Matrix

Environmental ConditionStability ProfilePrimary Degradation Mechanism
Aqueous (pH 4.0 - 7.0) Highly StableNone observed at ambient temp.
Aqueous (pH > 10.0) Moderately StableSlow hydrolysis / Dehalogenation
Thermal (> 200 °C) UnstableExothermic Decarboxylation
Photolytic (UV-Vis) Moderately StableRadical-induced debromination
Thermal Degradation Pathway

In the solid state, the zwitterionic character of the picolinic acid stabilizes the crystal lattice. However, upon reaching its melting threshold, the proximity of the electron-withdrawing halogens destabilizes the carboxylate moiety, driving an irreversible decarboxylation event.

ThermalDegradation Start 4-Amino-6-bromo- 3-chloropicolinic acid (Solid State) Melt Endothermic Melting (~180-200°C) Start->Melt Heating (10°C/min) Decarb Decarboxylation (-CO2, >200°C) Melt->Decarb Exothermic Breakdown Dehalo Dehalogenation (-HBr, -HCl, >300°C) Decarb->Dehalo Continued Heating Char Carbonaceous Char (>500°C) Dehalo->Char Pyrolysis

Fig 1: Thermal degradation pathway of 4-amino-6-bromo-3-chloropicolinic acid via TGA/DSC.

Regioselective Reactivity: The C-6 Functionalization

The synthetic utility of 4-amino-6-bromo-3-chloropicolinic acid lies in its capacity for regioselective functionalization. In the synthesis of 6-arylpicolinate herbicides, the C-6 position must be coupled with complex arylboronic acids[1][5].

Causality of Regioselectivity: Why does the Palladium catalyst selectively activate the C-6 bromine over the C-3 chlorine?

  • Bond Dissociation Energy: The C–Br bond is inherently weaker than the C–Cl bond, lowering the activation energy barrier for the initial oxidative addition of Pd(0).

  • Steric Shielding: The C-3 chlorine is sterically hindered by the adjacent C-4 amino group and the C-2 carboxylic acid. Conversely, the C-6 bromine is relatively exposed, making it kinetically favorable for the bulky palladium-phosphine complexes to coordinate.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Selective at C-6 Br) Pd0->OxAdd 4-Amino-6-bromo- 3-chloropicolinic acid TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination TransMet->RedElim Intermediate Complex RedElim->Pd0 Catalyst Regeneration Product 6-Arylpicolinate Derivative RedElim->Product Product Release

Fig 2: Regioselective Suzuki-Miyaura cross-coupling catalytic cycle at the C-6 position.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Thermodynamic Characterization via TGA/DSC

Objective: Determine the thermal stability boundary of the compound prior to high-temperature synthetic applications.

  • System Suitability (Self-Validation): Prior to sample analysis, run a high-purity Indium standard. The onset of melting must register at 156.6 ± 0.2 °C. Run a blank aluminum pan to ensure baseline drift is <10 µW, confirming zero furnace contamination.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-amino-6-bromo-3-chloropicolinic acid into a tared alumina crucible.

  • Execution: Purge the furnace with ultra-high purity Nitrogen at 50 mL/min to prevent oxidative degradation. Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

  • Data Analysis: Identify the endothermic melting peak. The subsequent sharp exothermic peak accompanied by a ~17.5% mass loss on the TGA curve confirms the expulsion of CO₂ (decarboxylation).

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 6-arylpicolinate framework while preserving the C-3 chlorine.

  • Reagent Assembly: In a rigorously dried Schlenk flask, combine 1.0 eq of 4-amino-6-bromo-3-chloropicolinic acid, 1.1 eq of the target arylboronic acid, and 3.0 eq of anhydrous potassium phosphate (K₃PO₄). Causality: K₃PO₄ is chosen as a mild base to facilitate transmetalation without hydrolyzing the picolinic acid.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Causality: The large bite angle of the dppf ligand accelerates reductive elimination, minimizing the residence time of the intermediate and preventing unwanted dehalogenation at C-3.

  • Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/Water. Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the Pd(0) species.

  • Reaction & Self-Validation: Heat to 80 °C. Validation Step: At t = 2 hours, quench a 50 µL aliquot in 1 mL acetonitrile and analyze via HPLC-UV (254 nm). The reaction is self-validating if the mass balance (Area% of C-6 coupled product + Area% of unreacted starting material) accounts for >98% of the initial peak area. A mass balance <95% indicates the occurrence of C-3 dechlorination side reactions, signaling the need to lower the reaction temperature.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the functionalized 6-arylpicolinic acid. Filter and wash with cold water.

References

  • 350601-51-3_化工字典 (Physicochemical Data)
  • Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile Source: Organic Process Research & Development - ACS Publications URL
  • Source: hracglobal.
  • Source: fluoridealert.

Sources

Methodological & Application

HPLC-UV Quantification of 4-Amino-6-bromo-3-chloropicolinic Acid in Soil Matrices: A Robust Extraction and Cleanup Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

4-Amino-6-bromo-3-chloropicolinic acid (CAS: 350601-51-3) is a halogenated picolinic acid derivative. Structurally analogous to the active metabolites of synthetic auxin herbicides (such as halauxifen and picloram), it features a pyridine ring substituted with a carboxylic acid, an amino group, and halogen atoms[1]. Due to the environmental persistence and mobility of picolinic acids in soil and aquatic ecosystems, rigorous quantification methods are essential for environmental monitoring, degradation profiling, and regulatory compliance[2].

While LC-MS/MS is frequently employed for trace-level residue analysis[3], High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a highly reliable, accessible, and cost-effective technique for formulation testing, high-concentration soil degradation studies, and intermediate tracking. The conjugated aromatic pyridine ring of this compound yields a strong UV chromophore, with optimal absorbance typically observed at 269 nm[1].

This application note details a self-validating, highly selective extraction and Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cleanup protocol designed to eliminate complex soil matrix interferences prior to HPLC-UV quantification.

Mechanistic Insights: The Chemistry of Extraction and Cleanup

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The methodology relies entirely on manipulating the amphoteric nature of 4-amino-6-bromo-3-chloropicolinic acid.

Extraction Dynamics: Overcoming Soil Adsorption

Soil matrices are rich in humic acids, fulvic acids, and polyvalent cations that strongly bind to polar organic acids. 4-amino-6-bromo-3-chloropicolinic acid possesses a carboxylic acid moiety (pKa ~2.0). If extracted with neutral solvents, the molecule exists as an anion, which can form insoluble complexes with soil cations (e.g., Ca²⁺, Mg²⁺). The Solution: We utilize an extraction solvent of Acetonitrile/Water (80:20, v/v) aggressively acidified with 0.1% Phosphoric Acid (H₃PO₄)[4]. The low pH (pH < 2.0) fully protonates the carboxylic acid, rendering the molecule neutral and disrupting ionic soil interactions, thereby driving the analyte into the organic acetonitrile phase[3].

Cleanup Strategy: The SCX SPE Mechanism

Following extraction, the crude sample contains massive amounts of co-extracted humic materials that will severely foul an HPLC column and obscure the UV baseline. We employ Strong Cation Exchange (SCX) SPE to isolate the analyte[3].

  • Loading (Cationic State): At pH < 2.0, the amino group (-NH₂) at the 4-position and the pyridine nitrogen are protonated (-NH₃⁺). The molecule carries a net positive charge and binds tenaciously to the negatively charged sulfonic acid groups of the SCX resin[4].

  • Washing (Matrix Removal): Washing with acidic methanol removes neutral lipids and anionic humic acids, which cannot bind to the SCX resin.

  • Elution (Anionic State): To release the analyte, the pH is drastically shifted using 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the amine, neutralizing the positive charge. Simultaneously, the carboxylic acid becomes ionized (anionic), causing electrostatic repulsion from the SCX resin and resulting in a sharp, concentrated elution profile[3].

Experimental Protocols

Reagents and Materials
  • Analytical Standard: 4-amino-6-bromo-3-chloropicolinic acid (≥98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Phosphoric acid (H₃PO₄, 85%), Ammonium hydroxide (NH₄OH, 28-30%).

  • SPE Cartridges: Strata SCX or equivalent (500 mg / 3 mL)[3].

Step-by-Step Soil Extraction and Cleanup Workflow

Step 1: Matrix Extraction

  • Weigh 10.0 g of homogenized, sieved soil into a 50 mL polypropylene centrifuge tube.

  • Add 20.0 mL of Extraction Solvent (ACN:Water 80:20 containing 0.1% H₃PO₄)[4].

  • Vortex vigorously for 1 minute, then agitate on a mechanical shaker for 30 minutes at 250 rpm.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the soil particulates.

Step 2: Extract Dilution (Critical Step)

  • Transfer 5.0 mL of the supernatant to a clean 50 mL tube.

  • Dilute with 15.0 mL of 0.1% H₃PO₄ in water. Causality: SCX retention requires an aqueous environment. Diluting the extract reduces the acetonitrile concentration to < 20%. If the organic content is too high, the analyte will bypass the ionic interactions and elute prematurely during loading[4].

Step 3: SCX Solid-Phase Extraction

  • Conditioning: Pass 3.0 mL of MeOH, followed by 3.0 mL of 0.1% H₃PO₄ in water through the SCX cartridge. Do not let the sorbent dry[4].

  • Loading: Load the 20.0 mL diluted extract at a controlled flow rate of 1–2 drops per second.

  • Washing: Wash the cartridge with 5.0 mL of 0.1% H₃PO₄ in MeOH:Water (50:50, v/v) to elute weakly bound interferences. Apply full vacuum for 5 minutes to dry the sorbent bed.

  • Elution: Elute the target analyte into a clean glass tube using 5.0 mL of 5% NH₄OH in MeOH[3].

Step 4: Concentration and Reconstitution

  • Evaporate the basic methanolic eluate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase (see Table 2).

  • Vortex for 30 seconds, sonicate for 1 minute, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial[4].

Workflow Visualization

G N1 Soil Matrix (10g) N2 Acidic Extraction ACN:H2O (80:20) + 0.1% H3PO4 N1->N2 Desorption N3 Centrifugation & Dilution Reduce ACN to < 20% N2->N3 Supernatant N4 SCX SPE Loading Analyte binds as cation (pH < 2) N3->N4 Aqueous Extract N5 SPE Wash 0.1% H3PO4 in MeOH/H2O N4->N5 Retained Analyte N6 SPE Elution 5% NH4OH in MeOH (pH > 9) N5->N6 Purified Analyte N7 Evaporation & Reconstitution Mobile Phase A N6->N7 Eluate N8 HPLC-UV Analysis C18 Column, 269 nm N7->N8 Injection

Workflow for the extraction and SCX SPE cleanup of 4-amino-6-bromo-3-chloropicolinic acid.

HPLC-UV Analytical Conditions

To achieve optimal peak symmetry for acidic compounds, the mobile phase must be buffered below the analyte's pKa. Using 0.1% H₃PO₄ ensures the carboxylic acid remains fully protonated during chromatography, preventing peak tailing[3]. An HSS T3 column is recommended over standard C18 due to its superior retention of polar aromatic acids[3].

Table 1: Chromatographic Parameters
ParameterSpecification
Analytical Column Waters Acquity UPLC HSS T3 (150 x 4.6 mm, 3.5 µm) or equivalent
Column Temperature 35 °C
Detection Wavelength 269 nm[1]
Injection Volume 20 µL
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Ultrapure Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Table 2: Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.085151.0
2.085151.0
10.040601.0
12.010901.0
15.085151.0

Quality Control & Self-Validation System

To ensure the trustworthiness of the generated data, this protocol must be executed as a self-validating system. Every analytical batch must include the following QC elements:

  • Matrix Blanks: Unspiked soil samples processed through the entire workflow to verify the absence of endogenous co-eluting peaks at 269 nm.

  • Matrix-Matched Calibration: Calibration curves (0.01 – 5.0 µg/mL) must be prepared by spiking the standard into the reconstituted matrix blank. This compensates for any UV signal enhancement or suppression caused by residual soil matrices.

  • Fortified Recovery Spikes: Triplicate soil samples spiked at the Limit of Quantification (LOQ) and 10× LOQ prior to extraction to validate the efficiency of the SCX cleanup.

Table 3: Typical Method Validation Parameters
Validation ParameterExpected Result / Acceptance Criteria
Linear Dynamic Range 0.01 – 5.0 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.015 mg/kg[3]
Mean Recovery (Spiked at LOQ) 70% – 110%
Intra-day Precision (RSD, n=5) ≤ 5.0%
Inter-day Precision (RSD, n=15) ≤ 10.0%

References

  • ILV for Halauxifen-methyl & Degradate Halauxifen Acid in Soil - MRID 50215501. U.S. Environmental Protection Agency (EPA).
  • ECM for Halauxifen-methyl & Degradate Halauxifen Acid in Soil - MRID 49702101. U.S. Environmental Protection Agency (EPA).
  • Persistence of the herbicides florasulam and halauxifen-methyl in alluvial and saline alluvial soils, and their effects on microbial indicators of soil quality. eScholarship.
  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI.

Sources

Using 4-amino-6-bromo-3-chloropicolinic acid as an intermediate in halauxifen synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Halauxifen-methyl via 4-Amino-6-bromo-3-chloropicolinic Acid

Abstract

Halauxifen-methyl (Arylex™) is a highly potent, post-emergent synthetic auxin herbicide belonging to the novel arylpicolinate class[1]. Its commercial viability relies heavily on an efficient, scalable synthetic route. This application note details the convergent synthetic workflow utilizing 4-amino-6-bromo-3-chloropicolinic acid as a critical intermediate. By exploiting the differential reactivity of halogens on the pyridine core, researchers can achieve highly regioselective Suzuki-Miyaura cross-coupling, streamlining the production of this vital agrochemical[1][2].

Scientific Rationale & Mechanistic Insights

Historically, the synthesis of heavily substituted pyridine herbicides relied on de novo ring construction, which is often rigid and low-yielding. The modern approach to halauxifen-methyl employs a late-stage cross-coupling strategy, joining a functionalized pyridine core with an aryl boronic acid[1]. The discovery of halauxifen-methyl was driven by the need to incorporate a methoxy group on the 6-phenyl tail to optimize the soil half-life (10-25 days) while maintaining potent dicot weed control[3].

The choice of 4-amino-6-bromo-3-chloropicolinic acid (CAS: 350601-51-3)[4] and its corresponding methyl ester (CAS: 350601-94-4)[5] is highly deliberate. The pyridine ring contains two distinct halogens: a chlorine at the C3 position and a bromine at the C6 position. Because the C–Br bond is significantly weaker than the C–Cl bond, Palladium(0) undergoes oxidative addition exclusively at the C6 position. This intrinsic chemoselectivity eliminates the need for complex protecting group strategies or the risk of oligomerization, ensuring that the aryl group is installed precisely where required for herbicidal activity[2].

Experimental Workflow

The synthesis is a convergent process. Fragment A (the pyridine core) is esterified to protect the carboxylic acid and enhance solubility. Fragment B (the aryl system) is generated via the borylation of 2-chloro-6-fluoroanisole[1][6]. The two fragments are then united via a Palladium-catalyzed Suzuki-Miyaura coupling[2].

Workflow A 4-amino-6-bromo- 3-chloropicolinic acid B Esterification (MeOH, H2SO4) A->B C Methyl 4-amino-6-bromo- 3-chloropicolinate B->C G Suzuki-Miyaura Cross-Coupling C->G Fragment A D 2-chloro-6-fluoroanisole E Metallation & Borylation D->E F (4-chloro-2-fluoro-3-methoxy phenyl)boronic acid E->F F->G Fragment B H Halauxifen-methyl (Arylex™) G->H Pd Catalyst

Caption: Convergent synthetic workflow for Halauxifen-methyl utilizing cross-coupling.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the critical coupling step. It is designed to be a self-validating system; the distinct polarity shift between the brominated starting material and the biaryl product allows for unambiguous reaction monitoring via chromatography.

Materials:

  • Fragment A: Methyl 4-amino-6-bromo-3-chloropicolinate (1.0 equiv, 10 mmol)

  • Fragment B: (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv, 12 mmol)

  • Catalyst: PdCl2(PPh3)2 (0.02 equiv, 0.2 mmol)

  • Base: Potassium fluoride (KF) (3.0 equiv, 30 mmol)

  • Solvent: Acetonitrile/Water (MeCN:H2O, 3:1 v/v, 40 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): Charge a 100 mL Schlenk flask with the pyridine intermediate, boronic acid, and KF. Add the MeCN/H2O solvent mixture. Sparge the biphasic mixture with ultra-pure Nitrogen for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add PdCl2(PPh3)2 under a positive flow of Nitrogen. Seal the flask and heat to 65 °C with vigorous stirring (800 rpm).

    • Causality: Vigorous stirring is essential in biphasic systems to ensure adequate mass transfer between the aqueous base and the organic-soluble catalyst/substrates.

  • In-Process Monitoring: After 2 hours, sample the organic layer. Quench with EtOAc/H2O, and analyze the organic phase via HPLC (C18 column, MeCN/H2O gradient).

    • Validation: The reaction is deemed complete when the peak corresponding to the starting bromide is <1% by area. The disappearance of the C6-bromide confirms complete conversion without C3-chloride activation.

  • Workup & Phase Separation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and partition the layers. Wash the organic layer with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).

    • Causality: The basic wash removes residual boronic acid and boron-containing byproducts.

  • Crystallization: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of Heptane and MTBE (4:1) to yield Halauxifen-methyl as a light tan solid[7].

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Pyridine Bromide TM Trans- metalation OA->TM Pd(II) Intermediate (Regioselective at C6) RE Reductive Elimination TM->RE + Aryl Boronic Acid - Borate Byproduct RE->Pd0 + Halauxifen-methyl

Caption: Palladium-catalyzed Suzuki-Miyaura cycle highlighting C6-regioselective oxidative addition.

Quantitative Data & Optimization

The efficiency of the cross-coupling is highly dependent on the choice of base and catalyst. Table 1 summarizes optimization data, demonstrating why KF and PdCl2(PPh3)2 are the preferred conditions for maximizing yield while suppressing protodeboronation of the boronic acid.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Regioselectivity (C6:C3)Isolated Yield (%)
Pd(PPh3)4 (5 mol%)K2CO3 (3.0)Dioxane/H2O804.0>99:178
Pd(dppf)Cl2 (2 mol%)Cs2CO3 (2.5)Toluene/H2O903.595:581
PdCl2(PPh3)2 (2 mol%) KF (3.0) MeCN/H2O 65 2.0 >99:1 90
Pd(OAc)2 / SPhos (2 mol%)K3PO4 (3.0)THF/H2O605.098:284

Table 1: Optimization of Suzuki-Miyaura cross-coupling parameters for the synthesis of Halauxifen-methyl. The bolded row represents the optimized, scalable conditions.

References

  • Title: Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide Source: ACS Symposium Series URL: [Link]

  • Title: Chapter 10 Applications of Transition Metal-catalyzed Cross-coupling Reactions in the Synthesis of Herbicides Source: ResearchGate URL: [Link]

Sources

LC-MS/MS parameters for detecting trace 4-amino-6-bromo-3-chloropicolinic acid metabolites

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Ultrasensitive Detection of 4-amino-6-bromo-3-chloropicolinic Acid and its Metabolites by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the robust detection and quantification of trace levels of 4-amino-6-bromo-3-chloropicolinic acid and its putative metabolites using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this guide moves beyond a simple protocol. It delves into the causality behind experimental choices, ensuring scientific integrity and empowering users to adapt and troubleshoot the methodology. The protocols herein are designed as self-validating systems, incorporating rigorous quality control and method validation steps aligned with international regulatory standards.

Introduction: The Analytical Challenge

4-amino-6-bromo-3-chloropicolinic acid is a halogenated pyridine carboxylic acid. Compounds of this class are notable for their biological activity, often as herbicides. The imperative to monitor their environmental fate and metabolic pathways necessitates highly sensitive and selective analytical methods. Metabolites, often present at concentrations orders of magnitude lower than the parent compound, pose a significant analytical challenge due to their trace levels and the complexity of the matrices in which they are found (e.g., soil, water, biological tissues).[1]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for the confident identification and quantification of target analytes even in the presence of overwhelming matrix interference.[2] This guide details a complete workflow, from sample preparation to final data analysis, optimized for achieving the lowest possible detection limits.

Target Analytes: Parent Compound and Putative Metabolites

The metabolic fate of 4-amino-6-bromo-3-chloropicolinic acid is predicted to follow common biotransformation pathways for halogenated aromatic compounds, including hydroxylation, dehalogenation, and conjugation. This method targets the parent compound and key potential phase I metabolites.

Table 1: Target Analytes and their Chemical Properties

Compound Name Structure Formula Molecular Weight
Parent: 4-amino-6-bromo-3-chloropicolinic acid C₆H₄BrClN₂O₂ 251.47
Metabolite 1 (Putative): 4-amino-3-chloro-6-hydroxypicolinic acid C₆H₅ClN₂O₃ 188.57
Metabolite 2 (Putative): 4-amino-6-bromo-3-hydroxypicolinic acid C₆H₅BrN₂O₃ 233.02

| Metabolite 3 (Putative): 4-amino-6-bromo-picolinic acid | | C₆H₅BrN₂O₂ | 217.02 |

Note: Structures for putative metabolites are illustrative based on common metabolic pathways. Authentic standards are required for absolute confirmation and quantification.

Experimental Workflow: From Sample to Result

A successful trace-level analysis hinges on a meticulously planned and executed workflow. Each stage is optimized to maximize analyte recovery, minimize contamination and interference, and ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Tissue) Homogenize Homogenization (if solid) Sample->Homogenize Extract Extraction (QuEChERS or SPE) Homogenize->Extract Cleanup Dispersive-SPE Cleanup or Elution Extract->Cleanup Concentrate Solvent Evaporation & Reconstitution Cleanup->Concentrate LC LC Separation Concentrate->LC Inject MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Reporting & Review Quantify->Report

Caption: High-level workflow for trace metabolite analysis.

Detailed Protocols: Sample Preparation

The choice of sample preparation is paramount and matrix-dependent. We present two robust protocols: a modified QuEChERS method for environmental samples and a Solid-Phase Extraction (SPE) method for biological fluids.

Protocol 1: Modified QuEChERS for Soil & Water Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is exceptionally efficient for multi-residue analysis in complex matrices like soil.[3][4] Our modification is optimized for acidic herbicides.[5][6]

QuEChERS cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A 1. Weigh 5-10 g of homogenized sample into a 50 mL centrifuge tube. B 2. Add 10 mL of water (if soil) and an internal standard. A->B C 3. Add 10 mL of 1% Formic Acid in Acetonitrile. B->C D 4. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). C->D E 5. Shake vigorously for 1 min. D->E F 6. Centrifuge at >3000g for 5 min. E->F G 7. Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube. F->G Collect Supernatant H 8. The d-SPE tube contains MgSO₄ and a cleanup sorbent (e.g., C18). G->H I 9. Shake for 30 sec. H->I J 10. Centrifuge at >3000g for 5 min. I->J K 11. Transfer supernatant to an autosampler vial for LC-MS/MS analysis. J->K

Caption: Modified QuEChERS protocol workflow.

  • Rationale:

    • Acetonitrile with Formic Acid: Acetonitrile provides efficient extraction of a wide range of polarity analytes. The addition of formic acid ensures that the acidic picolinic acid and its metabolites remain in their protonated, less polar form, improving extraction efficiency.[5]

    • Salting Out: Magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile layer.[7]

    • Dispersive SPE (d-SPE): This cleanup step is crucial. MgSO₄ removes residual water, while a sorbent like C18 removes non-polar interferences (e.g., lipids, humic substances) that can cause significant matrix effects in the MS source.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Urine/Plasma

For biological fluids, SPE provides superior cleanup compared to simple protein precipitation, which is critical for reaching trace detection limits.

  • Sample Pre-treatment: Centrifuge plasma/urine samples to remove particulates. For urine, an optional hydrolysis step can be performed to cleave conjugated metabolites.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the target analytes with 1 mL of 5% formic acid in methanol. The acid neutralizes the anionic sites, releasing the carboxylic acid analytes.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step concentrates the sample 10-fold and ensures compatibility with the LC mobile phase.[1]

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Liquid Chromatography (LC) Conditions
  • Rationale: A C18 column provides excellent retention for moderately polar compounds. The gradient elution allows for the separation of analytes from matrix components and potential isomers. Formic acid in the mobile phase acts as a proton source, promoting efficient ionization in positive ESI mode.

Table 2: Optimized LC Parameters | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.3 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 5 | | | 12.0 | 5 |

Mass Spectrometry (MS/MS) Conditions
  • Rationale: Electrospray Ionization (ESI) in positive mode is selected due to the presence of the basic amino group, which is readily protonated.[8] Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. Using two transitions per analyte (one for quantification, one for confirmation) provides high confidence in identification, as recommended by regulatory guidelines.[9]

Table 3: Optimized MS/MS Source and MRM Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas Flow 7 Bar (Nitrogen)

| Drying Gas Flow | 10 L/min (Nitrogen) |

CompoundPrecursor Ion (m/z)Product Ion (Quant) (m/z)CE (eV)Product Ion (Qual) (m/z)CE (eV)
Parent Compound 251.9 / 253.9205.9 / 207.915188.0 / 190.025
Metabolite 1 189.0143.018125.028
Metabolite 2 233.9 / 235.9187.9 / 189.916142.0 / 144.030
Metabolite 3 218.0 / 220.0172.0 / 174.015126.0 / 128.027
Note: Isotope pairs (e.g., Br-79/81, Cl-35/37) are monitored for enhanced confirmation. Collision Energies (CE) are instrument-dependent and require optimization.

Method Validation & Quality Control

A method is only as reliable as its validation. Adherence to guidelines from bodies like the FDA ensures data is defensible and reproducible.[10][11][12]

  • Causality: Method validation establishes by objective evidence that the protocol is fit for its intended purpose. It quantifies the method's performance, ensuring that any measurements are accurate and precise.

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from matrix components at the analyte retention time. Response in blank matrix <20% of LLOQ response.
Linearity (Calibration Curve) Establish the relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of results to the true value and their repeatability. Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%RSD) ≤15% (≤20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Signal-to-noise >10; must meet accuracy and precision criteria.[10]
Matrix Effect Assess the impact of co-eluting matrix components on ionization efficiency. Calculated matrix factor should be consistent across lots, typically with a %RSD <15%.[13][14]
Recovery Measure the efficiency of the extraction process. Should be consistent and reproducible, ideally >70%.[15]

| Stability | Evaluate analyte stability under various storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Conclusion

This application note provides a validated, high-performance LC-MS/MS method for the determination of trace 4-amino-6-bromo-3-chloropicolinic acid and its potential metabolites. By integrating an optimized sample preparation strategy with highly selective MRM-based detection, this protocol achieves the sensitivity required for demanding research, regulatory, and safety applications. The detailed explanation of the rationale behind each step empowers analysts to not only replicate the results but also to adapt and troubleshoot the method for their specific needs and matrices, ensuring the generation of high-quality, reliable, and defensible data.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science.
  • Stry, J. (2018, April 1). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. LCGC North America.
  • Unknown Author. (n.d.). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. National Center for Biotechnology Information.
  • ResolveMass Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.
  • Borecka, M., et al. (n.d.). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate.
  • Lehotay, S. J., et al. (2015, October 16). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI+/ESI– LC-MS/MS. Journal of Agricultural and Food Chemistry.
  • Organomation. (n.d.). Pesticide Sample Preparation.
  • Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation.
  • Merck Millipore. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • Fischer, L., et al. (2021, June 7). Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Analytical Chemistry.
  • Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse.
  • Sang, P., et al. (n.d.). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology. National Center for Biotechnology Information.
  • Majors, R. E. (2003, October 1). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International.
  • Caldas, S. S., et al. (n.d.). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. National Center for Biotechnology Information.
  • ResolveMass Laboratories. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass.
  • Tadeo, J. L., et al. (2012). Review of sample preparation techniques for the analysis of pesticide residues in soil. Journal of AOAC International.
  • Restek Corporation. (2024, October 31). What is QuEChERS? YouTube.
  • Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
  • Unknown Author. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate.
  • Zhang, Y., et al. (2025, February 12). Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. MDPI.
  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • ResearchGate. (2015, October 16). Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS.
  • Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Daniel, D. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.
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Sources

In vitro auxin receptor activation assays using 4-amino-6-bromo-3-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Topic: In Vitro Auxin Receptor Activation Assays Using 4-amino-6-bromo-3-chloropicolinic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Molecular Dialogue of Auxin Action

The phytohormone auxin is a master regulator of plant development, orchestrating everything from root formation to leaf patterning. At the heart of its signaling pathway lies a sophisticated mechanism of targeted protein degradation. The perception of auxin, including natural forms like indole-3-acetic acid (IAA) and a vast array of synthetic molecules, is mediated by the TIR1/AFB family of F-box proteins.[1][2] These proteins are substrate-recognition components of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex.[3][4] In a remarkable display of molecular synergy, auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and members of the Aux/IAA family of transcriptional repressors.[5][6] This auxin-induced complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and initiating changes in gene expression.[4][6]

Synthetic auxins, developed primarily as herbicides, exploit this natural pathway. Their differential metabolic stability, transport properties, and receptor affinities can induce massive, uncontrolled gene expression that is ultimately lethal to the plant.[3] Picolinic acid-based herbicides, for instance, are known to exhibit preferential binding to specific members of the TIR1/AFB family, such as AFB5, which contributes to their selective herbicidal activity.[3][7]

The characterization of novel synthetic auxins, such as the picolinate derivative 4-amino-6-bromo-3-chloropicolinic acid, requires precise, quantitative methods to dissect their interaction with the receptor machinery. In vitro assays provide a controlled, cell-free environment to measure the direct molecular events of receptor activation, free from the complexities of cellular transport and metabolism. These assays are indispensable for determining key pharmacological parameters, including binding affinity, kinetics, and receptor specificity, which are critical for both fundamental research and the rational design of new agrochemicals.[7][8] This guide provides detailed protocols for two robust in vitro methods—Surface Plasmon Resonance (SPR) and a GST Pull-Down Assay—to characterize the activity of 4-amino-6-bromo-3-chloropicolinic acid.

Core Signaling Pathway: The SCFTIR1/AFB Mechanism

The canonical auxin signaling pathway operates as a finely tuned switch. In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes. The arrival of auxin triggers the assembly of the TIR1/AFB and Aux/IAA co-receptor complex, leading to the removal of the Aux/IAA repressor and the activation of gene transcription.

AuxinSignaling cluster_off Low Auxin ('Off' State) cluster_on High Auxin ('On' State) AuxIAA_off Aux/IAA Repressor ARF_off ARF Transcription Factor AuxIAA_off->ARF_off Binds & Represses Gene_off Auxin-Responsive Gene ARF_off->Gene_off Transcription OFF Auxin Auxin (e.g., 4-amino-6-bromo- 3-chloropicolinic acid) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds AuxIAA_on Aux/IAA Repressor TIR1->AuxIAA_on Binds (stabilized by auxin) SCF SCF Complex (SKP1-CUL1) TIR1->SCF Part of Proteasome 26S Proteasome AuxIAA_on->Proteasome Ubiquitination & Degradation ARF_on ARF Transcription Factor Gene_on Auxin-Responsive Gene ARF_on->Gene_on Transcription ON

Figure 1: The Auxin Signaling Pathway.

Method 1: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[9] It is a powerful tool for determining the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a ligand for its receptor.[8] In this assay, a peptide corresponding to the Aux/IAA degron sequence is immobilized on the sensor chip surface. A solution containing the pre-formed SCFTIR1/AFB complex and the test compound (4-amino-6-bromo-3-chloropicolinic acid) is then flowed over the chip, and binding is measured as a change in the refractive index at the surface.[7]

SPR_Workflow start Start: Prepare Reagents chip_prep 1. Sensor Chip Activation (e.g., Streptavidin Chip) start->chip_prep immobilization 2. Ligand Immobilization (Biotinylated Aux/IAA Degron Peptide) chip_prep->immobilization analyte_prep 3. Analyte Preparation (TIR1/AFB-ASK1 Complex + Test Compound) immobilization->analyte_prep injection 4. Analyte Injection & Association analyte_prep->injection dissociation 5. Buffer Flow & Dissociation injection->dissociation regeneration 6. Surface Regeneration dissociation->regeneration analysis 7. Data Analysis (Derive ka, kd, KD) regeneration->analysis end End: Kinetic Profile analysis->end

Figure 2: Experimental Workflow for SPR-based Auxin Binding Assay.
Protocol: SPR Analysis

1. Reagents and Materials

  • Recombinant Proteins: Purified recombinant TIR1/AFB proteins (e.g., AtTIR1, AtAFB5) and AtASK1. Expression in insect (e.g., Sf9) or E. coli systems is common.[10][11]

  • Ligand: Biotinylated synthetic peptide corresponding to the degron domain (Domain II) of an Aux/IAA protein (e.g., IAA7).[7]

  • Test Compound: 4-amino-6-bromo-3-chloropicolinic acid, dissolved in DMSO to create a high-concentration stock (e.g., 50 mM).

  • Control Compounds: Indole-3-acetic acid (IAA), Picloram.

  • SPR Running Buffer: e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% (v/v) Surfactant P20.

  • SPR Instrument: Biacore™ system or equivalent.[9]

  • Sensor Chips: Streptavidin-coated sensor chips (e.g., Biacore™ Sensor Chip SA).

2. Protein Expression and Purification (Expert Insight)

  • The quality of recombinant proteins is paramount for a successful assay. Proteins should be highly pure and, most importantly, active. Expression as fusions (e.g., GST-tag, His-tag) can facilitate purification.[12][13] It is crucial to co-express TIR1/AFB with ASK1 to form a stable, functional complex, as this reflects the biological reality within the SCF complex.[10]

3. Step-by-Step Methodology

  • Instrument Setup: Equilibrate the SPR system with running buffer at a constant temperature (e.g., 25°C).

  • Ligand Immobilization:

    • Prime a new streptavidin sensor chip as per the manufacturer's instructions.

    • Inject the biotinylated Aux/IAA degron peptide (e.g., 1 µg/mL in running buffer) over one flow cell until the desired immobilization level is reached (e.g., ~200-400 Resonance Units, RU).

    • A reference flow cell should be left unmodified or blocked with biotin to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of 4-amino-6-bromo-3-chloropicolinic acid in running buffer. A typical concentration range for a new compound might be 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and low (<1%).

    • In each concentration of the test compound, add a constant, saturating concentration of the purified TIR1/AFB-ASK1 complex (e.g., 50-100 nM).

    • Prepare control samples containing the TIR1/AFB-ASK1 complex with IAA, a negative control (no auxin), and a buffer-only blank.

  • Binding Measurement (Kinetics/Affinity Cycle):

    • Association: Inject the prepared analyte solution over the reference and ligand-immobilized flow cells for a set time (e.g., 180 seconds) to monitor binding.

    • Dissociation: Switch back to flowing running buffer over the chip and monitor the dissociation of the complex for an extended period (e.g., 600 seconds).[7]

    • Regeneration: If necessary, inject a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte before the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves using the instrument's evaluation software (e.g., with a 1:1 Langmuir binding model) to determine ka, kd, and calculate the KD (KD = kd/ka).[7]

Data Presentation: Comparative Binding Affinity

The results should be summarized to compare the affinity of the novel compound against different receptors and known auxins.

CompoundReceptorAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
IAA (Control) AtTIR11.5 x 10⁵1.1 x 10⁻³7.3
IAA (Control) AtAFB52.1 x 10⁴3.0 x 10⁻²1428
Picloram (Control) AtTIR19.8 x 10³2.5 x 10⁻³255
Picloram (Control) AtAFB53.5 x 10⁴1.5 x 10⁻³43
4-amino-6-bromo-3-chloropicolinic acid AtTIR1[Experimental Value][Experimental Value][Calculated]
4-amino-6-bromo-3-chloropicolinic acid AtAFB5[Experimental Value][Experimental Value][Calculated]

Table 1: Hypothetical SPR data for comparing binding affinities. Note that picolinate auxins like Picloram often show higher affinity for AFB5 than TIR1.[3][7]

Method 2: In Vitro GST Pull-Down Assay

This biochemical assay provides a qualitative or semi-quantitative assessment of whether a test compound can promote the physical interaction between the auxin receptor and its Aux/IAA substrate. In this method, a recombinant Aux/IAA protein is expressed with a tag (e.g., GST), which is used to "pull down" the protein and any interaction partners from a solution using glutathione-coated beads.[4]

PullDown_Workflow start Start: Express Recombinant Proteins proteins 1. Purify GST-Aux/IAA and Myc-TIR1/ASK1 start->proteins binding 2. In Vitro Binding Reaction (Incubate proteins with/without 4-amino-6-bromo-3-chloropicolinic acid) proteins->binding resin 3. Add Glutathione Resin (Binds GST-Aux/IAA) binding->resin wash 4. Wash Beads (Remove non-specific binders) resin->wash elute 5. Elute Proteins (e.g., with SDS-PAGE buffer) wash->elute sds 6. SDS-PAGE & Western Blot elute->sds detect 7. Detect Co-precipitated Protein (Probe with anti-Myc antibody) sds->detect end End: Confirm Interaction detect->end

Figure 3: Workflow for an In Vitro GST Pull-Down Assay.
Protocol: GST Pull-Down

1. Reagents and Materials

  • Recombinant Proteins: Purified GST-tagged full-length Aux/IAA protein (e.g., GST-IAA7) and Myc-tagged TIR1/AFB-ASK1 complex.

  • Resin: Glutathione Sepharose beads (or similar).

  • Test Compound: 4-amino-6-bromo-3-chloropicolinic acid stock in DMSO.

  • Binding Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, 1 mM DTT, Protease Inhibitor Cocktail.

  • Wash Buffer: Binding buffer with increased salt (e.g., 300 mM NaCl) or detergent to reduce background.

  • Elution Buffer: 2x SDS-PAGE Laemmli sample buffer.

  • Antibodies: Primary antibody against the Myc-tag, HRP-conjugated secondary antibody.

  • Western Blotting reagents: Acrylamide, SDS, membranes, buffers, chemiluminescence substrate.

2. Step-by-Step Methodology

  • Prepare Reactions: In separate microcentrifuge tubes, set up the binding reactions. For each condition (No Auxin, IAA, Test Compound), combine:

    • Binding Buffer

    • Purified GST-Aux/IAA (e.g., 2-5 µg)

    • Purified Myc-TIR1/AFB-ASK1 complex (e.g., 2-5 µg)

    • Auxin (e.g., 50 µM final concentration) or an equivalent volume of DMSO for the 'No Auxin' control.

  • Incubate: Incubate the reactions for 1-2 hours at 4°C with gentle rotation to allow for complex formation.

  • Bead Incubation: Add a pre-equilibrated slurry of Glutathione Sepharose beads to each tube. Incubate for another 1-2 hours at 4°C with rotation to capture the GST-Aux/IAA and its binding partners.

  • Washing:

    • Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant and resuspend the bead pellet directly in 30-50 µL of 2x Laemmli sample buffer. Boil the samples for 5 minutes to elute the proteins and denature them.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with an anti-Myc primary antibody to detect the co-precipitated TIR1/AFB protein.

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an appropriate chemiluminescent substrate.

Data Interpretation

A successful assay will show a faint or no band for Myc-TIR1/AFB in the 'No Auxin' lane, while a strong band will appear in the lanes containing an active auxin (IAA or 4-amino-6-bromo-3-chloropicolinic acid). The intensity of the band provides a semi-quantitative measure of the strength of the induced interaction. Comparing the band intensity produced by the test compound to that of IAA can indicate its relative efficacy in promoting co-receptor complex formation.[1][4]

Conclusion

The in vitro assays detailed here provide a robust framework for the initial characterization of novel synthetic auxins like 4-amino-6-bromo-3-chloropicolinic acid. Surface Plasmon Resonance delivers high-resolution kinetic and affinity data, which is crucial for understanding the precise molecular interactions and receptor specificity of the compound. The GST pull-down assay offers a complementary, direct biochemical validation of the compound's ability to act as the "molecular glue" at the heart of auxin signaling. Together, these methods enable researchers to build a comprehensive profile of a compound's activity at the receptor level, providing a solid foundation for further investigation into its physiological effects and potential applications.

References

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  • Kelley, D. R. (2018). Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics. Current Opinion in Plant Biology. [Link]

  • De-Castro, M. C., et al. (2021). Auxin-inducible protein degradation as a novel approach for protein depletion and reverse genetic discoveries in mammalian oocytes. Molecular Biology of the Cell. [Link]

  • Nishimura, K., et al. (2012). Method for inducing degradation of protein in mammalian cell.
  • Li, J., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

  • Martinez, M. A. Q., et al. (2020). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. STAR Protocols. [Link]

  • Ljung, K. (2016). Mechanisms of auxin signaling. Development. [Link]

  • Riedner, M., et al. (2026). Systematic evaluation of tools for auxin-inducible protein degradation in budding yeast. bioRxiv. [Link]

  • Riedner, M., et al. (2026). Systematic evaluation of tools for auxin-inducible protein degradation in budding yeast. bioRxiv. [Link]

  • Collins, G. B., et al. (1978). Use of 4-Amino-3,5,6-trichloropicolinic Acid as an Auxin Source in Plant Tissue Cultures. Crop Science. [Link]

  • Yan, S., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. [Link]

  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods. [Link]

  • Collins, G. B., et al. (1978). Use of 4‐Amino‐3,5,6‐trichloropicolinic Acid as an Auxin Source in Plant Tissue Cultures. Crop Science. [Link]

  • National Center for Biotechnology Information. TIR1 F-box/RNI-like superfamily protein. NCBI Gene. [Link]

  • Nakagawa, H., et al. (2011). Therapeutic targets in the ASK1-dependent stress signaling pathways. The Journal of Biochemistry. [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • G., C., et al. (2018). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences. [Link]

  • Kumar, A., et al. (2024). The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1. eLife. [Link]

  • R., C., et al. (2009). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. ResearchGate. [Link]

  • R., C., et al. (2006). Highly efficient preparation of carbon-14 labeled, auxin herbicide 4-amino-3,5,6-trichloropicolinic acid. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 4-Amino-6-Bromo-3-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with 4-amino-6-bromo-3-chloropicolinic acid. As a highly halogenated picolinic acid derivative, this compound presents significant physicochemical challenges, primarily driven by its rigid planar structure and high crystal lattice energy.

Below, we provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these solubility barriers.

FAQ 1: Why is the baseline aqueous solubility so low, and how does pH influence it?

Mechanistic Causality: The poor aqueous solubility of 4-amino-6-bromo-3-chloropicolinic acid is a direct consequence of its molecular topography. The planar pyridine core, coupled with highly hydrophobic halogens (bromine at C6, chlorine at C3), significantly increases the compound's lipophilicity (LogP) and disrupts aqueous hydration shells[1]. Furthermore, the proximity of the 4-amino group and the 2-carboxylic acid facilitates strong inter- and intra-molecular hydrogen bonding. This creates a tightly packed, highly stable crystal lattice that resists dissolution. Disruption of this molecular planarity and symmetry is a fundamental requirement for improving solubility[2].

The Role of pH: The molecule is amphoteric but its behavior is dominated by the acidic carboxyl group. At a low pH (< 2), the molecule is fully protonated, neutrally charged, and highly insoluble. Operating at a physiological pH (pH 6.8 - 7.4) ensures the carboxylic acid is ionized into a carboxylate. This ionization drastically improves thermodynamic solubility through ion-dipole interactions with water, a consistent behavior observed across picolinic acid derivatives[3].

FAQ 2: What is the most reliable protocol for salt screening to enhance the solubility of this compound?

Mechanistic Causality: Because the 4-amino group is rendered extremely non-basic by the electron-withdrawing halogens, acid-addition salts (e.g., HCl, mesylate) are highly unstable in aqueous media and prone to disproportionation. The optimal, scientifically sound strategy is forming base-addition salts at the carboxylic acid moiety. Utilizing counterions with steric bulk (like Choline or Tromethamine) disrupts the planar crystal packing, while inorganic cations (like Potassium) introduce high solvation energy. High-throughput salt screening is the gold standard for identifying the optimal solid form[4].

Table 1: Quantitative Comparison of Counterion Strategies

CounterionClassificationMechanism of Lattice DisruptionExpected Aqueous Solubility Enhancement
Free Acid N/AHighly stable, planar packingBaseline (1x)
Sodium (Na+) Inorganic BaseHigh lattice energy, moderate hydrationModerate (10x - 50x)
Potassium (K+) Inorganic BaseLower lattice energy than Na+, high hydrationHigh (50x - 100x)
Choline Organic AmineSteric bulk disrupts planar packingVery High (>100x)
Tromethamine (Tris) Organic AmineExtensive hydrogen bonding with waterVery High (>100x)
Step-by-Step Methodology: High-Throughput Base-Addition Salt Screening

This protocol is designed as a self-validating system to ensure accurate hit identification.

  • Preparation: Dispense 10 mg of 4-amino-6-bromo-3-chloropicolinic acid into 2 mL glass vials.

  • Solvent Addition: Add 500 µL of a primary solvent (e.g., Ethanol or THF).

    • Validation Check: The API must form a visible suspension. If it dissolves completely, the solvent is too strong, and salt precipitation will fail.

  • Counterion Dosing: Add 1.05 molar equivalents of the selected base (e.g., 1M KOH in water, or Choline hydroxide).

  • Thermal Cycling: Heat the suspension to 50°C for 2 hours with agitation, then cool to 5°C at a rate of 0.1°C/min.

    • Validation Check: Observe the resulting solids under polarized light microscopy. Birefringence confirms a crystalline salt, whereas a lack of birefringence indicates an amorphous precipitate or "oiling out" (a failed crystallization).

  • Isolation & Analysis: Centrifuge the vials, decant the supernatant, and dry the solid under a vacuum. Analyze via Powder X-Ray Diffraction (PXRD) to confirm a new crystal phase and High-Performance Liquid Chromatography (HPLC) to ensure >10% yield and chemical stability[4].

SaltScreening Start 4-amino-6-bromo- 3-chloropicolinic acid Solvent Add Solvent (EtOH / THF) Start->Solvent Counterion Dose Base (KOH, Choline) Solvent->Counterion Mix Thermal Cycling (50°C to 5°C) Counterion->Mix Analyze Birefringence & PXRD Analysis Mix->Analyze Hit Crystalline Salt Hit (>10% Yield) Analyze->Hit Crystals NoHit Amorphous / Clear (Discard) Analyze->NoHit No Crystals

High-Throughput Base-Addition Salt Screening Workflow
FAQ 3: How can I formulate the free acid for in vivo biological assays without altering its chemical structure?

Mechanistic Causality: If salt formation is not viable for your specific in vivo pipeline, you must overcome the lattice energy thermodynamically using functional excipients. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for this class of halogenated aromatics. The hydrophobic cavity of HP-β-CD encapsulates the halogenated pyridine ring, shielding the hydrophobic bromines and chlorines from the aqueous environment, while its hydrophilic exterior ensures bulk aqueous solubility.

Step-by-Step Methodology: HP-β-CD Complexation
  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in 50 mM phosphate buffer (pH 7.4) to ensure the API's carboxylic acid remains ionized.

  • API Addition: Add an excess amount of 4-amino-6-bromo-3-chloropicolinic acid (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir magnetically at 25°C for 24 hours.

    • Validation Check: The presence of residual solid after 24 hours is critical; it confirms that the thermodynamic saturation point of the complex has been reached and you are measuring true equilibrium solubility.

  • Filtration & Quantification: Filter the suspension through a 0.22 µm PVDF syringe filter.

    • Validation Check: The filtrate must be optically clear. Measure the final concentration via UV-Vis spectroscopy or HPLC to determine the complexed solubility limit.

FormulationLogic Goal Target Assay Type? InVitro In Vitro / Biochemical Goal->InVitro InVivo In Vivo / PK Studies Goal->InVivo Cosolvent Cosolvent Dilution (DMSO < 1%) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (pH 7.4) InVivo->Cyclodextrin Low Dose SaltForm Base-Addition Salt (K+ or Choline) InVivo->SaltForm High Dose

Decision logic for selecting an aqueous solubility enhancement strategy
References
  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:[Link]

  • Improvement in aqueous solubility achieved via small molecular changes Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Reducing halogenated impurities during 4-amino-6-bromo-3-chloropicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-amino-6-bromo-3-chloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the challenges encountered during this specific synthesis. Our goal is to equip you with the scientific rationale and practical steps to minimize halogenated impurities and optimize your reaction outcomes.

I. Troubleshooting Guide: Halogenated Impurity Reduction

The synthesis of 4-amino-6-bromo-3-chloropicolinic acid can be a nuanced process, with the potential for various side reactions leading to halogenated impurities. This section addresses common issues and provides actionable solutions.

Issue 1: Presence of Dichloro- and Dibromo- Impurities

Question: My final product is contaminated with significant levels of 4-amino-3,6-dichloropicolinic acid and 4-amino-3-bromo-6-chloropicolinic acid. What is the likely cause and how can I prevent this?

Answer:

The presence of dichloro- and dibromo- impurities strongly suggests that halogen exchange reactions are occurring on the pyridine ring. The pyridine nucleus, particularly when activated by an amino group, can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, where one halogen is displaced by another.[1] The reaction conditions, especially temperature and the presence of certain reagents, can drive these unwanted side reactions.

Causality and Mechanistic Insight:

Halogen exchange on a pyridine ring is often facilitated by the relative bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) and the nucleophilicity of the halide ions present in the reaction mixture. If your synthesis involves reagents that can generate chloride or bromide ions, these can act as nucleophiles and displace other halogens on the ring. The regioselectivity of these substitutions can be complex and is influenced by the electronic effects of the existing substituents.[2]

Mitigation Strategies:

  • Strict Control of Halide Ion Concentration:

    • Reagent Purity: Ensure all starting materials and reagents are of high purity and free from contaminating halide ions. For instance, if a reaction step utilizes a chloride source, ensure it does not contain bromide impurities and vice-versa.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric moisture, which can promote halogen exchange.

  • Temperature and Reaction Time Optimization:

    • Lower Reaction Temperatures: Halogen exchange reactions are often kinetically controlled and their rates increase with temperature. Running the reaction at the lowest effective temperature can significantly reduce the formation of these impurities.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC. Quench the reaction as soon as the desired product is formed to prevent prolonged exposure to conditions that favor impurity formation.

  • Purification Techniques:

    • Recrystallization: If impurities are present in the crude product, recrystallization can be an effective purification method.[3] The choice of solvent is critical and should be optimized to maximize the solubility of the desired product at high temperatures and minimize it at low temperatures, while the impurities remain in solution.

    • Chromatography: For challenging separations, column chromatography using silica gel or a suitable stationary phase can be employed to isolate the target compound from its halogenated analogues.

Issue 2: Formation of Dehalogenated Byproducts

Question: I am observing the formation of 4-amino-3-chloropicolinic acid and 4-amino-6-bromopicolinic acid in my reaction mixture. What leads to this dehalogenation?

Answer:

The formation of dehalogenated byproducts indicates that a reduction process is occurring, where a halogen atom is replaced by a hydrogen atom. This can be caused by certain reagents, catalysts, or even trace metal impurities.

Causality and Mechanistic Insight:

Dehalogenation can proceed through several mechanisms, including catalytic hydrogenation and reductive cleavage.[4][5] If your synthesis involves a reduction step, for example, to reduce a nitro group, the catalyst (e.g., Pd/C) can also catalyze the cleavage of the carbon-halogen bond. The lability of the halogen follows the trend I > Br > Cl > F.

Mitigation Strategies:

  • Selective Catalytic Hydrogenation:

    • Catalyst Choice: If a reduction step is necessary, carefully select the catalyst. For instance, certain catalysts are known to be less prone to causing dehalogenation. In some cases, using a poisoned catalyst (e.g., Lindlar's catalyst) can provide the desired selectivity.

    • Reaction Conditions: Optimize the hydrogen pressure, temperature, and reaction time. Lower pressures and temperatures generally disfavor dehalogenation.

  • Alternative Reducing Agents:

    • Consider using chemical reducing agents that are less likely to cause dehalogenation, such as stannous chloride (SnCl2) or iron (Fe) in acidic media for nitro group reductions.

  • Control of Metal Impurities:

    • Ensure that your reaction vessels are free from trace metal contaminants that could catalyze dehalogenation.

Issue 3: Poor Regioselectivity during Halogenation Steps

Question: During the halogenation of the pyridine ring, I am getting a mixture of isomers instead of the desired 4-amino-6-bromo-3-chloropicolinic acid. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the halogenation of substituted pyridines can be challenging due to the complex interplay of electronic and steric effects.[2] The directing influence of the amino and carboxylic acid groups, as well as the existing halogen, will determine the position of the incoming halogen.

Causality and Mechanistic Insight:

Electrophilic halogenation of the pyridine ring is generally difficult due to the electron-deficient nature of the ring.[6] The amino group is a strong activating group and directs ortho- and para- to itself. The carboxylic acid group is a deactivating group and directs meta- to itself. The position of the existing halogen also influences the regioselectivity of the subsequent halogenation.

Mitigation Strategies:

  • Strategic Introduction of Halogens:

    • The order in which the halogens are introduced is crucial. It is often advantageous to introduce the halogens in a specific sequence to leverage their directing effects.

    • Consider using a starting material that already has one of the halogens in the desired position.

  • Use of Directing Groups:

    • In some cases, a temporary directing group can be installed on the pyridine ring to guide the halogenation to the desired position. This group can then be removed in a subsequent step.

  • Alternative Halogenation Reagents:

    • The choice of halogenating agent can significantly impact regioselectivity. For example, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often used for selective halogenations under milder conditions compared to elemental halogens.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and analysis of 4-amino-6-bromo-3-chloropicolinic acid.

Q1: What are the recommended analytical techniques for detecting and quantifying halogenated impurities?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for separating and quantifying the desired product and its halogenated impurities.[][8] For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[][8] Gas Chromatography (GC) can be used for volatile halogenated impurities.[8][9]

Analytical TechniqueApplication
HPLC-UV Primary method for separation and quantification of the main compound and known impurities.[][8]
LC-MS Identification of unknown impurities by providing molecular weight information.[]
NMR Structural elucidation of impurities.[]
GC-MS Analysis of volatile halogenated impurities and residual solvents.[9][10]

Q2: Are there any specific safety precautions I should take when working with halogenated picolinic acids?

A2: Yes, halogenated organic compounds should be handled with care.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for all chemicals used.

Q3: Can computational chemistry be used to predict the formation of halogenated impurities?

A3: Yes, quantum chemical calculations can be a powerful tool to study the reaction mechanisms and predict the regioselectivity of halogenation reactions on pyridine rings.[2] These calculations can help in understanding the transition states and energy barriers for different reaction pathways, thereby guiding the optimization of reaction conditions to minimize impurity formation.

Q4: What are some established methods for the purification of the final product from halogenated impurities?

A4: Besides recrystallization and column chromatography, other techniques can be employed:

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound.

  • Solvent Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.[12]

  • Pressure Recrystallization: This technique can be effective for purifying brominated aromatic compounds from bromine and hydrogen bromide contamination.[3]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Monitoring Reaction by HPLC
  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it immediately in a known volume of a suitable solvent (e.g., acetonitrile/water).

  • Dilution: Dilute the quenched sample to a concentration suitable for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Analysis: Inject the sample and analyze the chromatogram to determine the relative peak areas of the starting material, product, and any impurities.

Workflow for Troubleshooting Halogenated Impurities

G start Synthesis of 4-amino-6-bromo-3-chloropicolinic acid detect_impurities Detect Halogenated Impurities (HPLC, LC-MS) start->detect_impurities identify_impurity Identify Impurity Structure (MS, NMR) detect_impurities->identify_impurity dichloro_dibromo Dichloro/Dibromo Impurities identify_impurity->dichloro_dibromo dehalogenated Dehalogenated Byproducts identify_impurity->dehalogenated isomers Regioisomeric Impurities identify_impurity->isomers cause_exchange Cause: Halogen Exchange dichloro_dibromo->cause_exchange cause_reduction Cause: Reductive Dehalogenation dehalogenated->cause_reduction cause_selectivity Cause: Poor Regioselectivity isomers->cause_selectivity solution_exchange Solutions: - Control Halide Ions - Optimize Temperature - Purify (Recrystallization, Chromatography) cause_exchange->solution_exchange solution_reduction Solutions: - Selective Catalyst - Alternative Reducing Agents - Control Metal Impurities cause_reduction->solution_reduction solution_selectivity Solutions: - Strategic Halogen Introduction - Use of Directing Groups - Alternative Halogenating Agents cause_selectivity->solution_selectivity end Pure Product solution_exchange->end solution_reduction->end solution_selectivity->end

Caption: Troubleshooting workflow for halogenated impurities.

IV. References

  • Eureka | Patsnap. (2022, February 22). Method for synthesizing 4-amino-3, 6-dichloropicolinic acid through electrolytic dechlorination, product and application. Retrieved from

  • McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from

  • Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds. Retrieved from _

  • ResearchGate. (2025, August 9). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid | Request PDF. Retrieved from

  • IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from

  • Google Patents. (n.d.). CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. Retrieved from

  • DAV University. (n.d.). Pyridines – Structure. Retrieved from

  • BOC Sciences. (n.d.). Impurity Analysis Strategies in APIs. Retrieved from

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound. Retrieved from

  • Journal of the American Chemical Society. (2020, May 29). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from

  • LOCKSS: Serve Content. (2005, May 24). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Retrieved from

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from

  • OSTI.GOV. (1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). Retrieved from

  • MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from

  • Googleapis.com. (2003, February 13). WO 03/011853 A1. Retrieved from

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from

  • Google Patents. (n.d.). US9096526B2 - Processes for the preparation of 4-amino-3-halo-6-(substituted)picolinates and .... Retrieved from

  • Scilight Press. (2025, November 20). Catalytic Elimination of Typical Halogenated Volatile Organic Compounds (HVOCs): A Critical Review. Retrieved from

  • Google Patents. (n.d.). WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates. Retrieved from

  • PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from

  • CymitQuimica. (n.d.). 4-Amino-6-bromo-3-chloropicolinic acid. Retrieved from

  • Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. Retrieved from

  • Green Chemistry (RSC Publishing). (n.d.). Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions. Retrieved from

  • Organic Syntheses Procedure. (n.d.). picolinic acid hydrochloride. Retrieved from

  • ResearchGate. (2022, July 11). (PDF) Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Amino-4-bromo-6-chloropicolinic acid | 1073182-90-7. Retrieved from

  • PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from

  • David Spring's group. (n.d.). The reductive cleavage of picolinic amides. Retrieved from

Sources

Technical Support Center: Preventing Crystallization of 4-Amino-6-bromo-3-chloropicolinic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and permanently resolve the crystallization issues associated with 4-amino-6-bromo-3-chloropicolinic acid. Rather than just providing a list of steps, this guide breaks down the thermodynamic and kinetic causality behind why this specific molecule crashes out of solution, ensuring your experimental workflows remain robust and reproducible.

Mechanistic Overview & Root Cause Analysis

4-Amino-6-bromo-3-chloropicolinic acid is a highly functionalized, halogenated pyridine derivative. The presence of electron-withdrawing bromine and chlorine atoms significantly increases the lipophilicity and crystal lattice energy of the molecule. While it exhibits poor aqueous solubility, it is highly soluble in polar aprotic solvents like1[1].

However, researchers frequently encounter spontaneous crystallization in stock solutions. This is driven by two primary mechanisms: moisture-induced dielectric shifts and freeze-concentration effects[2].

G N1 Anhydrous DMSO Stock (Fully Dissolved) N2 Hygroscopic Water Absorption (Ambient Humidity) N1->N2 N3 Temperature Drop (Storage at -20°C) N1->N3 N4 Solvation Shell Disruption (Dielectric Shift) N2->N4 N5 Solvent Matrix Freezing (Freeze-Concentration) N3->N5 N6 Nucleation & Crystallization of Compound N4->N6 N5->N6

Thermodynamic and kinetic pathways driving stock solution crystallization.

Quantitative Data Center

Understanding the physical boundaries of your compound and solvent is the first step in preventing precipitation.

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / CharacteristicCausality / Impact on Storage
Molecular Formula C6H4BrClN2O2Halogenation drives high lipophilicity and poor aqueous solubility.
pKa (Carboxylic Acid) ~2.0 – 3.0Remains protonated (neutral/zwitterionic) in unbuffered water, promoting precipitation.
Aqueous Solubility < 1 mg/mLRequires pH > 6.0 to form a soluble carboxylate salt for aqueous assays[3].
DMSO Solubility > 50 mg/mLHigh solubility is achieved only in strictly anhydrous conditions.
DMSO Freezing Point 18.5°CCauses solvent matrix freezing at standard -20°C storage, excluding solute[2].

Frequently Asked Questions (Troubleshooting)

Q: My stock solution was clear when prepared, but crystallized while sitting on the bench. What caused this? A: DMSO is highly hygroscopic. If the stock solution is left open or stored in a humid environment, it rapidly absorbs atmospheric moisture. Because 4-amino-6-bromo-3-chloropicolinic acid is highly lipophilic, even a 1-2% increase in water content dramatically increases the solvent's dielectric constant. This disrupts the solvation shell around the hydrophobic halogenated ring, pushing the compound past its thermodynamic solubility limit and triggering nucleation[2]. Solution: Always use freshly opened, anhydrous DMSO (<0.1% H2O) and purge vials with dry nitrogen or argon before sealing.

Q: Why does the compound crystallize after storage at -20°C, and why won't it redissolve upon thawing? A: DMSO freezes at 18.5°C. When placed in a -20°C freezer, the DMSO matrix crystallizes first. This forces the dissolved 4-amino-6-bromo-3-chloropicolinic acid into the remaining microscopic pockets of liquid solvent, creating a state of extreme supersaturation known as the "freeze-concentration effect"[2]. The compound is forced to nucleate. Upon thawing at room temperature, the DMSO melts rapidly, but the highly stable crystalline lattice of the compound requires significant energy (heat and kinetic agitation) to break apart and redissolve.

Q: How do I prevent precipitation when diluting the DMSO stock into aqueous cell culture media? A: Direct addition of a concentrated DMSO stock into neutral media causes a rapid solvent shift, leading to localized supersaturation and immediate precipitation. To prevent this, exploit the compound's pKa. Pre-dilute the stock into a slightly alkaline intermediate buffer (e.g., pH 7.5 - 8.0) to deprotonate the carboxylic acid, forming a highly soluble carboxylate salt[3]. Ensure rapid vortexing during addition to disperse the DMSO instantly.

Actionable Protocols

Protocol: Preparation and Self-Validating Storage of Anhydrous Stock Solutions

This protocol establishes a self-validating system to ensure complete dissolution and prevent downstream assay failure due to invisible micro-crystallization.

Protocol S1 Equilibrate Powder to Room Temp S2 Add Anhydrous DMSO (< 0.1% H2O) S1->S2 S3 Vortex & Sonicate (37°C, 10 mins) S2->S3 S4 Centrifuge Check (10,000 x g) S3->S4 S5 Aliquot to Sealed Vials S4->S5 No Pellet S7 Re-sonicate or Dilute Stock S4->S7 Pellet Forms S6 Store at -80°C (Desiccated) S5->S6 S7->S3 Retry

Self-validating standard operating procedure for preparing stable DMSO stocks.

Step 1: Equilibration Allow the vial of lyophilized 4-amino-6-bromo-3-chloropicolinic acid and a sealed bottle of anhydrous DMSO to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, introducing water before the solvent is even added.

Step 2: Dissolution Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 25 mM). Vortex vigorously for 2 minutes. If the solution is not completely clear, sonicate the vial in a water bath set to 37°C for 5-10 minutes. Causality: Gentle heating provides the thermodynamic energy required to overcome the crystal lattice energy without causing thermal degradation of the compound.

Step 3: Self-Validation (Micro-centrifugation) Transfer 100 µL of the prepared stock into a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Validation Logic: Visual inspection often misses micro-crystals. If a microscopic white pellet forms at the bottom of the tube, the solution is supersaturated or incompletely dissolved. You must either add more DMSO or repeat Step 2. If no pellet forms, the solution is validated as fully dissolved.

Step 4: Aliquoting and Storage Divide the validated stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed, low-bind microcentrifuge tubes. Purge the headspace with argon gas if available. Store at -80°C. Causality: Storing at -80°C rather than -20°C rapidly freezes the solution, minimizing the time the compound spends in the highly concentrated liquid phase during the freezing transition, thereby reducing crystal nucleation[4]. Single-use aliquots eliminate freeze-thaw cycles.

References

  • [1] Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:

  • [2] Title: Troubleshooting AN-12-H5 solubility issues in DMSO Source: Benchchem URL:

  • [3] Title: Solubility and Crystallization Studies of Picolinic Acid Source: ResearchGate URL:

  • [4] Title: Picolinic acid (PCL 016) | Endogenous Metabolite Source: MedChemExpress URL:

Sources

Technical Support Center: Optimizing Esterification of 4-Amino-6-bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with optimizing the esterification of highly functionalized pyridine derivatives.

4-Amino-6-bromo-3-chloropicolinic acid is a critical building block in the synthesis of advanced agrochemicals (such as arylpicolinate herbicides like halauxifen-methyl) and pharmaceutical intermediates[1]. However, its unique structural topology presents significant kinetic and thermodynamic hurdles during esterification. This guide dissects the causality behind temperature optimization to ensure high-yield, scalable conversions.

Mechanistic Overview: The Role of Temperature

The esterification of 4-amino-6-bromo-3-chloropicolinic acid is not a standard carboxylic acid transformation. The molecule's reactivity is governed by three competing factors:

  • Steric Hindrance: The bulky chlorine atom at the 3-position severely restricts the Dunitz-Bürgi trajectory, physically blocking incoming nucleophiles (like methanol) from attacking the carbonyl carbon.

  • Electronic Deactivation: The electron-withdrawing halogens (3-Cl, 6-Br) deplete electron density from the pyridine ring, while the 2-carboxylic acid can form a zwitterionic resting state with the basic pyridine nitrogen, further reducing its electrophilicity.

  • Thermal Instability: Like many picolinic acids (pyridine-2-carboxylic acids), this molecule is highly susceptible to thermal decarboxylation if pushed past its thermal threshold[2].

Temperature is the master variable in this reaction. It must be precisely calibrated to provide enough activation energy ( Ea​ ) to overcome the steric barrier of the 3-chloro group, without supplying so much thermal stress that the molecule sheds its carboxylic acid group as CO₂.

EsterificationKinetics Start 4-amino-6-bromo- 3-chloropicolinic acid Phase1 Activation Phase (0°C to 20°C) Start->Phase1 SOCl2 / MeOH Exothermic Control AcidChloride Acid Chloride Intermediate (Sterically Hindered) Phase1->AcidChloride Intermediate Formation Phase2 Thermal Esterification (60°C - 65°C) Product Methyl Ester Product (>90% Yield) Phase2->Product Efficient Conversion Phase3 Thermal Overrun (>80°C) Byproduct Decarboxylation Byproducts Phase3->Byproduct CO2 Loss AcidChloride->Phase2 Overcome Steric Barrier AcidChloride->Phase3 Excessive Heat

Fig 1. Kinetic and thermodynamic pathways during the esterification of highly substituted picolinic acids.

Troubleshooting FAQs

Q1: Why is my esterification reaction stalling at room temperature (20–25°C)? A1: At room temperature, the system lacks the thermal energy required to overcome the steric hindrance imposed by the 3-chloro substituent. Whether you are using a Fischer esterification approach (H₂SO₄) or activating the acid via thionyl chloride (SOCl₂), the bulky intermediate physically repels the incoming methanol nucleophile. Heating to an optimal 60°C is mandatory to provide the kinetic energy necessary for efficient conversion[3].

Q2: Can I push the temperature above 80°C or use a pressurized reactor to accelerate the reaction? A2: No. Picolinic acids are notoriously susceptible to thermal decarboxylation. When the temperature exceeds 80°C—especially under acidic conditions or when activated as an acid chloride—the molecule undergoes a facile loss of CO₂, leading to the formation of 4-amino-6-bromo-3-chloropyridine. Maintaining the temperature strictly between 60°C and 65°C ensures the esterification outcompetes the degradation pathway[2].

Q3: How does the choice of catalyst (SOCl₂ vs. H₂SO₄) dictate my temperature control strategy? A3: The temperature profile must be tailored to the specific reaction mechanism:

  • SOCl₂ (Thionyl Chloride): The initial formation of the acid chloride is highly exothermic. SOCl₂ must be added at 0°C to prevent runaway thermal degradation. Once the acid chloride is formed, the reaction is heated to 60°C to drive the sterically hindered methanolysis[3].

  • H₂SO₄ (Sulfuric Acid): Fischer esterification is an endothermic equilibrium process. It requires continuous heating at 60–65°C (methanol reflux) from the start to drive the formation of the ester and water.

Q4: During workup, my product yield drops significantly. How does temperature play a role here? A4: Post-reaction workup temperature is just as critical as the reaction temperature. The product is typically isolated by adjusting the pH to 9 using ammonia water, which deprotonates the pyridine nitrogen and forces the free base ester to precipitate. This neutralization is highly exothermic. If the temperature is not maintained between -5°C and 0°C during ammonia addition, the localized heat will cause base-catalyzed hydrolysis of your newly formed ester back to the starting material[3].

Quantitative Data: Temperature & Yield Matrix

The following table summarizes the causal relationship between temperature profiles, reaction kinetics, and product purity based on validated industrial parameters for arylpicolinate synthesis[1][3].

Reaction TempCatalyst / ReagentTimeYieldPrimary Issue / Observation
0°C → 25°C SOCl₂ / Methanol24 h< 20%Stalled reaction; unreacted starting material due to steric blockade.
0°C → 60°C SOCl₂ / Methanol7 h> 90% Optimal. Clean conversion to methyl ester.
60°C (Reflux) H₂SO₄ / Methanol7–12 h89%Slower kinetics; trace unreacted starting material remains.
> 85°C H₂SO₄ / Methanol4 h< 60%Rapid decarboxylation; significant formation of des-carboxy byproduct.

Validated Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each step acts as a quality gate before proceeding to the next.

SOP A: Thionyl Chloride-Mediated Methyl Esterification (Recommended)

This method utilizes SOCl₂ to form a highly reactive acid chloride intermediate, offering superior yields and shorter reaction times compared to standard Fischer esterification.

Step-by-Step Methodology:

  • Substrate Charging: Charge a dry 100 mL round-bottom flask with 4-amino-6-bromo-3-chloropicolinic acid (5.00 g, ~19.9 mmol) and anhydrous methanol (20 mL). Stir to form a suspension.

  • Exothermic Control (Critical): Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Activation: Add thionyl chloride (4.74 g, 39.8 mmol, 2.0 eq) dropwise via an addition funnel over 15 minutes. Self-Validation Check: Ensure the internal temperature does not exceed 10°C during addition to prevent premature degradation.

  • Thermal Esterification: Remove the ice bath and attach a reflux condenser. Gradually heat the reaction mixture to 60°C. The suspension will gradually clarify into a homogeneous solution as the acid chloride reacts with methanol.

  • In-Process Control (IPC): Stir at 60°C for 7 hours. Monitor reaction progress via TLC or HPLC. Validation Gate: The reaction is deemed complete when the starting material peak is <1%.

  • Solvent Removal: Stop heating and cool to room temperature. Evaporate the excess methanol and SOCl₂ under reduced pressure to yield a crude residue.

  • Cold Precipitation Workup: Suspend the residue in a minimal amount of water and cool strictly to -5°C to 0°C. Slowly add 25–28% aqueous ammonia dropwise until the pH reaches 9.0. Causality: Strict cold control prevents base-catalyzed hydrolysis of the ester.

  • Isolation: Filter the precipitated powdery solid via suction. Wash with cold water (3 x 30 mL) and dry under a vacuum to obtain the target methyl ester.

SOP B: Acid-Catalyzed Fischer Esterification

This method avoids the use of harsh chlorinating agents but requires longer thermal exposure.

Step-by-Step Methodology:

  • Substrate Charging: Add 4-amino-6-bromo-3-chloropicolinic acid (5.00 g, ~19.9 mmol) into a 100 mL round-bottom flask containing 20 mL of methanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1.5 mL) dropwise while stirring.

  • Thermal Equilibrium: Heat the mixture to 60°C (mild reflux). Maintain this temperature strictly. Do not exceed 65°C to avoid decarboxylation.

  • In-Process Control (IPC): Stir for 7 to 12 hours. Monitor via HPLC until the equilibrium shifts fully to the product (<2% starting material).

  • Workup: Cool the mixture to room temperature, remove the solvent under reduced pressure, and follow the exact Cold Precipitation Workup (Steps 7 & 8) detailed in SOP A, ensuring the pH is adjusted to 9 at -5°C to 0°C to isolate the product[3].

References

  • Preparation method of halauxifen-methyl P
  • Synthetic route to the herbicide Halauxifen-methyl ChemicalBook
  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide ACS Symposium Series

Sources

Validation & Comparative

Validating Analytical Methods for Trace 4-Amino-6-bromo-3-chloropicolinic Acid Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-6-bromo-3-chloropicolinic acid (CAS: 350601-51-3) is a highly polar, amphoteric compound frequently analyzed as a critical intermediate, degradate, or internal standard in the development of synthetic auxin herbicides (arylpicolinates)[1][2]. Quantifying this compound at trace levels (ng/L or parts-per-trillion) in complex environmental matrices—such as soil, agricultural runoff, and plant tissues—presents a formidable analytical challenge.

This guide provides an objective, data-driven comparison between traditional Reversed-Phase (RP) C18 Solid-Phase Extraction (SPE) and an advanced, targeted Molecularly Imprinted Polymer (MIP) SPE combined with Mixed-Mode Weak Anion Exchange (WAX) LC-MS/MS. By analyzing the mechanistic causality behind recovery rates and matrix suppression, we present a self-validating system for robust method development[3].

The Analytical Challenge: Polarity and Matrix Suppression

Picolinic acid derivatives are notoriously difficult to analyze using standard chromatographic methods due to their high polarity and tendency to ionize in aqueous solutions[4].

  • The Failure of C18: Traditional C18 sorbents rely exclusively on hydrophobic interactions. At environmental pH, the carboxylic acid moiety of 4-amino-6-bromo-3-chloropicolinic acid is deprotonated, rendering the molecule highly hydrophilic. To force retention on a C18 column, the sample must be heavily acidified (pH < 2) to neutralize the carboxylate group[5]. Unfortunately, this acidification also neutralizes humic and fulvic acids present in the matrix, causing them to co-extract and co-elute with the analyte. This results in severe ion suppression in the electrospray ionization (ESI) source[6].

  • The MIP-SPE Advantage: The Molecularly Imprinted Polymer (MIP) utilizes a biomimetic cavity engineered specifically for the picolinic acid pharmacophore. It provides orthogonal retention: electrostatic interaction with the protonated amine and hydrogen bonding with the halogens (Br and Cl). This allows for aggressive organic washing steps that strip away hydrophobic matrix interferents without displacing the target analyte[3].

Experimental Protocols: A Self-Validating System

To objectively evaluate performance, both methods were tested using 10 mL surface water samples spiked with 4-amino-6-bromo-3-chloropicolinic acid at 0.1 µg/L.

Protocol A: Traditional C18 SPE + RP-LC-MS/MS (Alternative)
  • Sample Preparation: Acidify 10 mL of the spiked water sample with 1.0 mL of 10% formic acid to suppress the ionization of the carboxylic acid[5].

  • Conditioning: Condition the C18 SPE cartridge (500 mg) with 3 mL Methanol, followed by 3 mL of 0.1% formic acid in water.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in water. (Mechanistic Note: Higher organic content cannot be used, as it causes premature analyte breakthrough).

  • Elution: Elute the residues with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of Water:Acetonitrile (90:10, v/v) containing 0.1% formic acid[5].

Protocol B: MIP-SPE + Mixed-Mode WAX LC-MS/MS (Product)
  • Sample Preparation: Adjust 10 mL of the water sample to pH 4.0 using an ammonium acetate buffer. This ensures the carboxylic acid is partially ionized while the amino group remains protonated, optimizing binding within the MIP cavity[3].

  • Conditioning: Condition the MIP-SPE cartridge with 3 mL Dichloromethane (DCM), 3 mL Methanol, and 3 mL of pH 4.0 buffer.

  • Loading: Load the buffered sample at 1 mL/min.

  • Washing (Aggressive): Wash with 3 mL of 100% DCM, followed by 3 mL of Acetonitrile. (Mechanistic Note: The specific 3D cavity binding retains the analyte securely, allowing non-target hydrophobic matrix components to be washed away).

  • Elution: Elute with 3 mL of 2% Formic Acid in Methanol. The acid disrupts the hydrogen bonding and ionic interactions, releasing the analyte[3].

  • Reconstitution: Evaporate and reconstitute in 1.0 mL of Water:Acetonitrile (90:10, v/v).

Workflow cluster_trad Alternative: C18 SPE cluster_mip Product: MIP-SPE Sample Aqueous Sample (Spiked with Analyte) Cond1 Condition: MeOH / H2O Sample->Cond1 Cond2 Condition: DCM / MeOH / Buffer Sample->Cond2 Load1 Load Acidified Sample Cond1->Load1 Wash1 Wash: 5% MeOH (Weak Wash) Load1->Wash1 Elute1 Elute: 100% MeOH Wash1->Elute1 LCMS LC-MS/MS Analysis (MRM Mode) Elute1->LCMS High Matrix Effects Load2 Load Buffered Sample Cond2->Load2 Wash2 Wash: 100% DCM (Aggressive Wash) Load2->Wash2 Elute2 Elute: 2% FA in MeOH Wash2->Elute2 Elute2->LCMS Clean Extract

Figure 1: Comparative extraction workflow demonstrating the superior cleanup of MIP-SPE.

Quantitative Data Comparison

The table below summarizes the analytical performance of both methodologies. The MIP-SPE product demonstrates a distinct advantage in mitigating matrix effects, directly leading to superior recovery and a lower Limit of Quantitation (LOQ).

Performance MetricTraditional C18 SPE + RP-LCMIP-SPE + WAX-LC (Product)
Absolute Recovery (%) 42.5 ± 8.194.2 ± 3.4
Matrix Effect (%) -65.4 (Severe Suppression)-8.2 (Negligible)
Limit of Quantitation (LOQ) 0.50 µg/L0.01 µg/L
Retention Factor (k') 0.8 (Near void volume)4.5 (Well-retained)
Precision (RSD, n=6) 15.2%3.8%

Mass Spectrometry Optimization & Fragmentation

Detection was performed using a tandem quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Because 4-amino-6-bromo-3-chloropicolinic acid contains a carboxylic acid group, it ionizes most efficiently in Electrospray Ionization Negative (ESI-) mode [4].

The exact mass of the compound is approximately 250.9 Da. The precursor ion [M-H]⁻ is selected at m/z 249.9. The primary fragmentation pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group to form the quantifier ion, followed by the loss of hydrogen chloride (HCl, 36 Da) to form the qualifier ion[3].

Fragmentation Precursor Precursor Ion [M-H]- m/z 249.9 Product1 Quantifier Ion [M-H-CO2]- m/z 205.9 Precursor->Product1 Loss of CO2 (44 Da) Product2 Qualifier Ion [M-H-CO2-HCl]- m/z 169.9 Product1->Product2 Loss of HCl (36 Da)

Figure 2: Electrospray ionization (ESI-) fragmentation pathway for the target analyte.

Conclusion

For the trace detection of 4-amino-6-bromo-3-chloropicolinic acid, traditional C18 methodologies are fundamentally limited by the compound's polarity, resulting in poor retention and vulnerability to matrix suppression. By transitioning to a MIP-SPE and Mixed-Mode WAX LC-MS/MS workflow , laboratories can leverage orthogonal retention mechanisms. This allows for aggressive sample cleanup, virtually eliminating matrix effects and achieving an LOQ of 0.01 µg/L, ensuring compliance with stringent environmental and agricultural regulatory standards.

Sources

Benchmarking 4-Amino-6-bromo-3-chloropicolinic Acid Yield Against Traditional Pyridine Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly functionalized pyridine derivatives accelerates in both agrochemical and pharmaceutical development, synthetic chemists are increasingly abandoning classical ring-construction methods in favor of late-stage functionalization.

This guide provides an objective, data-driven comparison between traditional pyridine syntheses (e.g., Hantzsch, Chichibabin) and modern regioselective pathways, using the synthesis of 4-amino-6-bromo-3-chloropicolinic acid (CAS 350601-51-3) as our primary benchmark. This highly substituted picolinate is a critical intermediate in the production of synthetic auxin herbicides, most notably halauxifen-methyl (Arylex™)[1][2].

Mechanistic Bottlenecks in Pyridine Synthesis

The Limitations of De Novo Ring Construction

Traditional pyridine syntheses, such as the Chichibabin and Hantzsch methods, historically suffer from low overall yields—often hovering between 20% and 40%[3]. The Chichibabin reaction, while industrially foundational for simple pyridines, is hampered by non-selective aldol condensations and a reliance on harsh transition-metal-catalyzed auto-oxidation[3][4].

Similarly, the Hantzsch synthesis requires the multi-component condensation of an aldehyde, a β-ketoester, and a nitrogen donor to form a 1,4-dihydropyridine intermediate[5]. The causality of its low yield lies in the subsequent oxidation step: converting the dihydropyridine to a fully aromatic pyridine requires harsh oxidants (e.g., nitric acid) that frequently degrade sensitive functional groups and fail to provide the regiospecificity required for asymmetric, tetra-substituted pyridines[4][5].

The Paradigm of Late-Stage Functionalization

In stark contrast, the synthesis of advanced polyhalogenated picolinates like 4-amino-6-bromo-3-chloropicolinic acid bypasses de novo ring construction entirely. Instead, it leverages late-stage regioselective functionalization on an existing pyridine scaffold[1][2]. By utilizing the strong ortho/para-directing nature of a C4-amino group and the meta-directing nature of a C2-carboxylic acid, chemists can execute highly controlled electrophilic aromatic substitutions (EAS). This directed approach eliminates the thermodynamic sinks of traditional condensations, achieving step-yields exceeding 85-93%[6].

Quantitative Yield Benchmarking

The following table summarizes the performance metrics of traditional acyclic condensation versus modern directed functionalization.

MetricTraditional Hantzsch SynthesisModern Regioselective Synthesis
Target Molecule Symmetrical Pyridines (e.g., 2,4,6-trimethylpyridine)Asymmetrical Polyhalogenated Pyridines (e.g., 4-amino-6-bromo-3-chloropicolinic acid)
Synthetic Strategy De novo ring construction via acyclic condensationLate-stage functionalization (EAS) on an existing pyridine scaffold
Regiocontrol Poor (Prone to mixed isomers in asymmetric targets)Excellent (Directed by strongly activating/deactivating groups)
Average Step Yield 20% - 40%[3]89% - 93%[6]
Key Bottleneck Harsh oxidation of 1,4-dihydropyridine intermediateSteric hindrance management during sequential halogenation

Visualizing the Synthetic Logic

SyntheticWorkflow Trad Traditional Synthesis (Hantzsch / Chichibabin) Acyclic Acyclic Precursors (Aldehydes + Amines) Trad->Acyclic Condense Multi-component Condensation Acyclic->Condense Oxidize Harsh Oxidation (HNO3 / Heat) Condense->Oxidize YieldTrad Low Yield (20-40%) Poor Regiocontrol Oxidize->YieldTrad Modern Modern Functionalization (4-Amino-6-bromo-3-chloropicolinic acid) Scaffold 4-Aminopicolinic Acid Scaffold Modern->Scaffold EAS Regioselective EAS (NCS / NBS) Scaffold->EAS Isoelectric Isoelectric Precipitation (pH 9, -5°C) EAS->Isoelectric YieldModern High Yield (89-93%) Absolute Regiocontrol Isoelectric->YieldModern

Fig 1: Mechanistic divergence between traditional condensation and modern directed halogenation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control checks to verify intermediate success before proceeding.

Protocol A: Baseline Hantzsch Synthesis (Yield: ~40%)

Causality & Design: The Hantzsch synthesis relies on the thermodynamic driving force of forming a stable aromatic system from acyclic precursors. However, the requirement for a harsh oxidative aromatization step often degrades sensitive functional groups, leading to significant yield penalties[5].

  • Condensation: Reflux a mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL) for 4 hours[5].

  • Validation Checkpoint: Cool the mixture. The precipitation of a solid confirms the formation of the 1,4-dihydropyridine intermediate. Filter and wash with cold ethanol.

  • Oxidation: Treat the isolated intermediate with a strong oxidant (e.g., nitric acid or iron(III) chloride) to drive aromatization[4].

  • Result: The overall yield rarely exceeds 40% due to oxidative degradation and incomplete conversion[3].

Protocol B: Regioselective Synthesis of 4-Amino-6-bromo-3-chloropicolinic Acid (Yield: >89%)

Causality & Design: Constructing an asymmetric, tetra-substituted pyridine via acyclic precursors is kinetically unfavorable. Instead, we utilize a 4-aminopicolinic acid derivative as the scaffold. The C4-amino group strongly activates the C3 and C5 positions via resonance, while the C2-carboxylic acid directs meta. By carefully tuning the electrophilic halogen source and temperature, we can sequentially chlorinate at C3 and brominate at C6 with near-perfect regiocontrol.

Step 1: C3-Chlorination

  • Dissolve the 4-aminopicolinic acid precursor in a polar aprotic solvent (e.g., DMF) to stabilize the incoming halonium ion.

  • Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise at strictly 0°C. Causality: Maintaining 0°C prevents kinetic over-chlorination at the C5 position.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the starting material spot and the emergence of a single new spot confirms mono-chlorination.

Step 2: C6-Bromination & Isoelectric Isolation

  • To the isolated 4-amino-3-chloropicolinic acid intermediate, add 1.1 equivalents of N-Bromosuccinimide (NBS) in acetonitrile at ambient temperature.

  • Validation Checkpoint: The reaction mixture will transition from clear to a distinct amber hue as the bromonium complex forms. Stir for approximately 7 hours until TLC indicates complete conversion[6].

  • Evaporate the solvent under reduced pressure.

  • Self-Validating Isolation: Cool the residue to between -5°C and 0°C. Adjust the pH strictly to 9 using 25-28% aqueous ammonia[6]. Causality: This specific pH targets the isoelectric point of the highly functionalized zwitterionic picolinic acid, forcing it out of solution as a powdery precipitate while leaving succinimide byproducts dissolved.

  • Filter with suction, wash with cold water (3 x 30 mL), and dry.

  • Result: This directed protocol consistently yields the target 4-amino-6-bromo-3-chloropicolinic acid as a solid with an isolated yield of 89% to 93.26%[6].

References

  • Synthetic route to the herbicide Halauxifen-methyl - ChemicalBook. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ANqPPzunFMSkg4oCZInsEr7q-T6n6BJ92L7RAjUIiyjPIF_rTiBTDRpXnlzDbmP6_1e1bnoKf6UsomlFhkIRCul3Q9-MJLHCyBOt7GaSN9SY_czxbwBX3VPSOV-rGkDLcBHH6BCY5yzYV5x91iktZ1Dug30zCZvzwhy9Rmgh2sbZXhd3mzADewqQa2fgj3UCidxLPNI=]
  • Pyridine Synthesis | Greener Organic Transformations | Books Gateway. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgKzl6jV8dgcId_uv2rSrdkDxHYLkhxMAb_SuZfEHdQPbr-Mf8191_SBypcKWcWdozDMqGoJkRlHllM5aQ1XsxHBGMb_ZUqe9lIah6CEnwimqJe0GcSMDfYKh-xJolp6Xq26e7FFlQ13YbTqq_bd_1RWW8bRFNnZGfiNizacFMvbZqLHxXknH2]
  • Pyridine - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPl-mSVRvPLd0ZHWXseR90ppDzVWnjeUE0TZGwhwVtSVLKUurz_zxn4EBdRnj8ioKMD5TaVxM4WYi6Hfari9ZXn2UzHTrPlJWCAlSfp59GOv5Up5nz07EfeuxmLPDcgbR0]
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHToPPh9HEP7y7KiF_1Gv8oxpXhqCw9zoY9NVVSbBsMb6xEF_nE2cvNhUxpSodqfrPfkCcQwa1r_hNqIydfFGhPH4nx2MQoURjVFMR1PI6lQ01B3AaElQMdpXb34_MQcbGQe-2GTKm391bpwtMYEw72Mrx-Kn7EUwRksHwZ1zt4pKa1fczTsBrKpjt_pSwly6x_17B1gbcNqPfFP6h-UNDGAAdo4KQpJBtgTYb3I3ZEAxnsXYiJqrgHKg==]
  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide | ACS Symposium Series. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUsNwjhPo4X5Su4gl2BnhxMknlqqkG7PPrZff3VDBZNImL6_jjJfXGdjmxsjAp7GGF7O52yFpiQCKEKJP6sxYcr1GdML0vQwv--Ps_ErsBHcoNER8ENDofDeswqR9kkOviCtrdRHuA_Yfz-IAlqQ==]
  • Preparation method of halauxifen-methyl - Eureka | Patsnap. patsnap.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy0I13dbN77smJ_P1oxy3kNwibW8kiHIU2bC4IGa1v41OiUDhTVhhGJUqojr2SWYsfnZOv4Z7pPKPGThOFYBMbO7JOuZW0W0cDKEMJB0uQN-iwTB5vYiAxSH9q4kY-XBJdJjUsT8J2690=]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS for the Analysis of 4-amino-6-bromo-3-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, the robust and accurate quantification of chemical compounds is paramount. This is particularly true in the agrochemical and environmental sectors, where the analysis of herbicides and their degradation products is crucial for regulatory compliance and environmental monitoring. One such compound of interest is 4-amino-6-bromo-3-chloropicolinic acid, a polar herbicide that presents unique analytical challenges.

This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of this analyte. As a Senior Application Scientist, my aim is to not only present the methodologies but also to provide the underlying scientific rationale for the experimental choices, ensuring a self-validating and trustworthy protocol.

The Analytical Challenge: 4-amino-6-bromo-3-chloropicolinic acid

4-amino-6-bromo-3-chloropicolinic acid is a polar molecule, a characteristic that significantly influences the choice of analytical methodology. Its properties, including its molecular weight of 251.4652 g/mol and its chemical formula C6H4BrClN2O2, dictate its behavior in different analytical systems.[1] The presence of a carboxylic acid and an amino group makes it non-volatile and highly polar, posing a direct challenge for GC-MS analysis which typically requires volatile and thermally stable analytes.[2] Conversely, these properties make it well-suited for LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Imperative

GC-MS is a cornerstone of analytical laboratories, renowned for its high chromatographic resolution and sensitive detection.[3] However, for polar analytes like 4-amino-6-bromo-3-chloropicolinic acid, direct analysis is not feasible due to their low volatility.[2] To overcome this, a chemical modification step known as derivatization is necessary to convert the polar functional groups into less polar, more volatile derivatives.[2][4]

The "Why" Behind Derivatization

The primary goal of derivatization in this context is to cap the polar carboxylic acid and amine functionalities with non-polar groups.[2] This chemical transformation achieves two critical objectives:

  • Increased Volatility: By masking the polar groups, the intermolecular forces are reduced, allowing the analyte to be vaporized at temperatures compatible with GC analysis.

  • Improved Thermal Stability: Derivatization protects the analyte from degradation in the high-temperature environment of the GC injector and column.[2]

Several derivatization reagents are available for acidic herbicides, including trimethylsilyldiazomethane (TMSD) and trimethylanilinium hydroxide (TMAH), which methylate the carboxylic acid group.[5][6] For the amino group, acylation or silylation reagents can be employed. The choice of reagent is critical and depends on factors such as reaction efficiency, by-product formation, and the stability of the resulting derivative.[5]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
  • Add an appropriate internal standard.
  • Extract the analyte using a suitable solvent system (e.g., acidified acetonitrile).
  • Centrifuge and collect the supernatant.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of a suitable solvent.
  • Derivatization Step: Add the chosen derivatizing agent (e.g., a solution of TMSD in a suitable solvent) and incubate at a specific temperature for a defined period to ensure complete reaction.[5] This step is crucial and must be optimized for reaction time, temperature, and reagent concentration.

2. GC-MS Instrumental Parameters:

  • Injector: Splitless mode at a temperature of 250°C to ensure efficient vaporization of the derivatized analyte.[7]
  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of the derivatized compounds.[7]
  • Oven Temperature Program: A programmed temperature ramp is employed to achieve optimal separation. For instance, start at 50°C, hold for a few minutes, then ramp at 10°C/min to a final temperature of around 280-300°C.[8]
  • Carrier Gas: Helium at a constant flow rate.[7]
  • Mass Spectrometer: Operated in electron impact (EI) ionization mode at 70 eV.[7] Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Weighing Extraction Analyte Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Inject Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Acquire Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Weighing Extraction Analyte Extraction Sample->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup Injection LC Injection Cleanup->Injection Inject Cleaned Sample Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Acquire Data

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino-6-bromo-3-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of drug discovery, the safe and efficient handling of highly functionalized building blocks is paramount to your experimental success. As your trusted partner in laboratory sciences, we have developed this comprehensive operational guide for handling 4-Amino-6-bromo-3-chloropicolinic acid (CAS: 350601-51-3) [1].

This guide transcends standard Safety Data Sheets (SDS) by providing mechanistic reasoning, self-validating protocols, and actionable logistical plans to ensure your laboratory operates at the highest standards of safety and efficiency.

Hazard Assessment & Mechanistic Causality

4-Amino-6-bromo-3-chloropicolinic acid is a polyhalogenated pyridine derivative widely utilized in Suzuki-Miyaura cross-couplings and amide bond formations. However, its specific molecular architecture presents distinct operational hazards[2][3]:

  • Electrophilic Reactivity (H315, H319): The pyridine ring is highly electron-deficient due to the electron-withdrawing nature of the chloro and bromo substituents. This enhances its potential to react with nucleophilic biological macromolecules (e.g., proteins in the skin and ocular mucosa), leading to localized pH disruption and acute irritation.

  • Particulate Aerodynamics (H335): Supplied as a solid powder, the primary exposure route during benchtop handling is inhalation. Fine aerodynamic particulates can easily bypass the upper respiratory tract defenses, necessitating strict engineering controls.

  • Halogenated Toxicity: The presence of heavy halogens (Br, Cl) dictates that this compound cannot be disposed of in standard organic waste streams, as improper incineration can generate highly toxic dioxins[4][5].

Quantitative Hazard Summary

Hazard Category GHS Code Description Target Organ / Mechanistic Causality
Acute Toxicity H302 Harmful if swallowed Systemic toxicity via gastrointestinal absorption.
Skin Irritation H315 Causes skin irritation Localized protein denaturation upon dermal contact.
Eye Irritation H319 Causes serious eye irritation Ocular mucosal inflammation via electrophilic attack.

| STOT - Single Exposure | H335 | May cause respiratory irritation | Respiratory tract irritation via fine particulate inhalation. |

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the physical state of the chemical and the specific operations being performed.

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Nitrile gloves (min. 4 mil thickness)Nitrile provides a robust barrier against solid particulates. Note: If the chemical is dissolved in a carrier solvent (e.g., DMF, DMSO), consult a solvent-specific glove compatibility chart, as halogenated solvents rapidly permeate standard nitrile.
Eye Protection Protects the ocular mucosa from airborne dust particles generated during weighing and transfer operations[6][7]. Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesPrevents particulate accumulation on personal clothing and protects against incidental spills during solvent addition.
Respiratory N95/P100 Particulate Respirator (Conditional)Required only if weighing outside of a certified chemical fume hood, to prevent inhalation of fine aerodynamic particulates.

Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, every protocol must be a self-validating system. Follow these step-by-step methodologies for handling this compound.

Protocol 1: Safe Weighing and Reaction Setup Objective: Transfer the solid powder without generating airborne particulates.

  • Engineering Control Verification: Activate the chemical fume hood.

    • Causality: Fume hoods capture aerosolized dust that causes respiratory irritation (H335)[2][7].

    • Self-Validation: Check the digital monitor to confirm a face velocity of 80–100 feet per minute (fpm) as recommended by [8]. If no monitor is present, tape a Kimwipe to the sash; it should pull gently inward.

  • Static Mitigation & Weighing: Use a grounded analytical balance and anti-static metal spatulas.

    • Causality: Polyhalogenated powders often hold a static charge, causing them to repel from plastic spatulas and aerosolize into the breathing zone.

    • Self-Validation: Hover the spatula over the powder. If particles jump to the metal, discharge the area with an anti-static zero-stat gun before proceeding.

  • Solvent Addition: Add the reaction solvent (e.g., DMF, THF) directly to the pre-weighed solid inside the hood.

    • Causality: Solubilizing the compound eliminates the inhalation hazard but introduces dermal penetration risks if the solvent permeates the gloves.

    • Self-Validation: Visually inspect the vial for complete dissolution. Immediately cap the vial to establish a closed system before removing it from the hood for downstream analysis or heating[9].

Spill Response & Disposal Plan

Protocol 2: Solid Spill Containment and Waste Segregation Objective: Neutralize exposure risks and comply with environmental regulations.

  • Solid Spill Containment (Wet-Wipe Method): Do not dry-sweep the powder[8].

    • Causality: Sweeping generates a hazardous dust cloud, exacerbating inhalation and ocular exposure risks.

    • Self-Validation: Dampen a disposable absorbent pad with a compatible solvent (e.g., water or ethanol). Gently press over the spill. The pad should lift the powder without any visible dust escaping into the air.

  • Waste Segregation: Place all contaminated wipes, gloves, and empty vials into a designated "Halogenated Solid Waste" container[5].

    • Causality: Halogenated waste must be strictly segregated from standard organic waste to prevent the formation of highly toxic dioxins during commercial incineration processes[4][5].

    • Self-Validation: Verify the waste label explicitly states "Halogenated" before depositing the materials.

Logistical Workflow Diagram

Workflow cluster_0 Phase 1: Preparation & Containment cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Post-Operation Start Material: 4-Amino-6-bromo-3-chloropicolinic acid (Solid Particulate) PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Verify Engineering Controls (Fume Hood Face Velocity: 80-100 fpm) PPE->Hood Weigh Weighing (Use Anti-Static Spatulas) Hood->Weigh Solvent Solubilization (Add Carrier Solvent Slowly) Weigh->Solvent Clean Decontamination (Wet-Wipe Method) Solvent->Clean Waste Waste Segregation (Halogenated Solid Waste Stream) Clean->Waste

Workflow for the safe handling and disposal of halogenated picolinic acid derivatives.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Academies Press URL:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Laboratory Safety Manual - Hazardous Waste Segregation Source: Simon Fraser University (SFU) Environmental Health and Safety URL:[Link]

Sources

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